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  • Product: 2-[(Carboxymethyl)(methyl)amino]benzoic acid
  • CAS: 21716-67-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Potential Biological Activity of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid Derivatives

Abstract The scaffold of 2-[(Carboxymethyl)(methyl)amino]benzoic acid, a hybrid structure possessing features of both N-substituted anthranilic acid and N-phenylglycine, represents a promising but underexplored area in m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The scaffold of 2-[(Carboxymethyl)(methyl)amino]benzoic acid, a hybrid structure possessing features of both N-substituted anthranilic acid and N-phenylglycine, represents a promising but underexplored area in medicinal chemistry. While direct biological data on this specific molecule is sparse, a comprehensive analysis of its structural analogues provides a strong rationale for investigating its potential as a source of novel anti-inflammatory and anticancer agents. This technical guide synthesizes the available evidence, proposes likely mechanisms of action, and provides detailed experimental protocols for the synthesis and biological evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention.

Introduction: The Chemical Rationale

The core molecule, 2-[(Carboxymethyl)(methyl)amino]benzoic acid, is an N-substituted derivative of anthranilic acid, a known pharmacophore.[1][2] Anthranilic acid derivatives, such as the fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, the N-carboxymethyl moiety is a key feature of N-phenylglycine derivatives, which have also been investigated for various biological activities. The combination of these two pharmacophores in a single molecule suggests the potential for synergistic or novel biological effects.

The exploration of derivatives of this core structure allows for the systematic investigation of structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide will focus on two primary, evidence-based potential biological activities: anti-inflammatory and anticancer effects.

Potential Biological Activity: A Tale of Two Pathways

Based on the activities of structurally related compounds, derivatives of 2-[(Carboxymethyl)(methyl)amino]benzoic acid are prime candidates for investigation as both anti-inflammatory and anticancer agents. The mechanistic underpinnings of these potential activities are likely to converge on key signaling pathways that regulate cellular inflammation and proliferation.

Anti-inflammatory Activity: Targeting the Pillars of Inflammation

The anti-inflammatory potential of these derivatives is strongly suggested by the extensive research on N-substituted anthranilic acid and N-phenylglycine analogues.[4] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

The inflammatory response is often mediated by the production of prostaglandins, which are synthesized by COX-1 and COX-2.[5] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[6] Molecular modeling studies of N-phenylglycine derivatives have elucidated the key interactions within the COX-2 active site that contribute to their inhibitory activity.[7][8][9]

Beyond direct enzyme inhibition, some anthranilic acid derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines and chemokines.[10] Inhibition of NF-κB activation presents a powerful strategy for controlling inflammation.

Anti-inflammatory_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates IKK IKK Signaling_Cascade->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Degrades from NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates COX2 COX-2 (Enzyme) Prostaglandins Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Metabolized by Inflammation Inflammation Prostaglandins->Inflammation Mediates DNA DNA NFkB_active->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Induces Proinflammatory_Genes->COX2 Upregulates Compound 2-[(Carboxymethyl)(methyl)amino] benzoic acid Derivative Compound->IKK Inhibits Compound->COX2 Inhibits

Caption: Proposed anti-inflammatory mechanisms of action.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The structural resemblance to known anticancer agents derived from anthranilic acid provides a strong impetus for evaluating these novel derivatives in oncology.[2][9][11] The potential anticancer mechanisms are likely to be multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and modulation of the tumor microenvironment.

A critical link between chronic inflammation and cancer is the NF-κB signaling pathway.[12] Constitutive activation of NF-κB is a hallmark of many cancers, where it promotes cell proliferation, survival, angiogenesis, and metastasis.[10][13] By inhibiting NF-κB, derivatives of 2-[(Carboxymethyl)(methyl)amino]benzoic acid could potentially suppress tumor growth and sensitize cancer cells to conventional therapies. Furthermore, some anthranilic acid derivatives have been shown to induce apoptosis and inhibit other critical pathways in cancer, such as the hedgehog signaling pathway and the mitogen-activated protein kinase (MAPK) pathway.[14]

Anticancer_Mechanism cluster_0 Cancer Cell Growth_Factors Growth Factors/ Oncogenic Signals Receptors Receptors Growth_Factors->Receptors Bind Signaling_Pathways Pro-survival Signaling (e.g., NF-κB, MAPK) Receptors->Signaling_Pathways Activate Gene_Expression Gene Expression Signaling_Pathways->Gene_Expression Regulate Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth Leads to Tumor_Regression Tumor_Regression Apoptosis->Tumor_Regression Leads to Compound 2-[(Carboxymethyl)(methyl)amino] benzoic acid Derivative Compound->Signaling_Pathways Inhibits Compound->Apoptosis Induces

Caption: Putative anticancer mechanisms of action.

Experimental Protocols: A Roadmap for Discovery

The following protocols provide a framework for the synthesis and biological evaluation of 2-[(Carboxymethyl)(methyl)amino]benzoic acid derivatives. These methods are based on established procedures for structurally related compounds and should be optimized for the specific derivatives being investigated.

Synthesis of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid Derivatives

A general synthetic route for the N-alkylation of anthranilic acid esters can be adapted for the synthesis of the core scaffold and its derivatives.[15][16]

Step-by-step Methodology:

  • Esterification of Anthranilic Acid: Protect the carboxylic acid of a substituted anthranilic acid as a methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • N-methylation: React the anthranilic acid ester with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., DMF) to yield the N-methylated intermediate.

  • N-alkylation with a Carboxymethyl Equivalent: React the N-methylated intermediate with an ethyl bromoacetate in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to introduce the carboxymethyl group.

  • Hydrolysis: Saponify the ester groups using a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol) to yield the final diacid derivative.

  • Purification: Purify the final compound using techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The known spectral data for the parent compound can serve as a reference.[13]

Synthesis_Workflow Start Substituted Anthranilic Acid Esterification Esterification Start->Esterification N_methylation N-methylation Esterification->N_methylation N_alkylation N-alkylation with Ethyl Bromoacetate N_methylation->N_alkylation Hydrolysis Hydrolysis N_alkylation->Hydrolysis Purification Purification Hydrolysis->Purification Characterization Characterization Purification->Characterization End Final Derivative Characterization->End

Caption: General synthetic workflow for derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][17][18][19]

Step-by-step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of compounds.[3]

Step-by-step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin or diclofenac).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Data Presentation and Interpretation

To facilitate the analysis and comparison of results, all quantitative data should be presented in a clear and organized manner.

Table 1: In Vitro Anticancer Activity of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid Derivatives

Compound IDModificationCell LineIC₅₀ (µM) at 48h
Core Molecule -MCF-7To be determined
Derivative 1 R₁ = ClMCF-7To be determined
Derivative 2 R₂ = OCH₃MCF-7To be determined
Doxorubicin (Positive Control)MCF-7Reference value
Core Molecule -HCT116To be determined
Derivative 1 R₁ = ClHCT116To be determined
Derivative 2 R₂ = OCH₃HCT116To be determined
Doxorubicin (Positive Control)HCT116Reference value

Table 2: In Vivo Anti-inflammatory Activity of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid Derivatives

Compound IDDose (mg/kg)% Inhibition of Paw Edema at 3h
Vehicle Control -0%
Core Molecule 10To be determined
Core Molecule 20To be determined
Derivative 1 10To be determined
Derivative 1 20To be determined
Indomethacin 10Reference value

Conclusion and Future Directions

The 2-[(Carboxymethyl)(methyl)amino]benzoic acid scaffold holds significant promise as a platform for the development of novel anti-inflammatory and anticancer agents. The structural rationale, based on the well-documented activities of its analogues, provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear path for the synthesis and biological evaluation of derivatives of this core molecule.

Future research should focus on synthesizing a library of derivatives with diverse substitutions to establish a comprehensive structure-activity relationship. Further mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The most promising candidates can then be advanced to more complex preclinical models to evaluate their therapeutic potential. This systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

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  • Taniguchi, K., & Karin, M. (2018). NF-κB signaling in inflammation and cancer. Annual Review of Immunology, 36, 1-27.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Tan, X., et al. (2018). NF-B, inflammation, immunity and cancer: Coming of age. Nature Reviews Immunology, 18(5), 317-332.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Weigent, D. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50831.
  • Chandrashekhara Kumar B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • Bayoumi, W. A., et al. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Current Pharmaceutical Design, 24(33), 3936-3947.
  • Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8255-8263.
  • Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Request PDF. Retrieved from [Link]

  • Kuchař, M., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports, 11(1), 4968.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Malik, A., et al. (2017). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
  • Kaur, M., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 955-977.
  • Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Al-Ostath, A. I., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(21), 7296.
  • Cocco, M. T., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. ElectronicsAndBooks. Retrieved from [Link]

  • Andersen, J., & Ulven, T. (2008). Process for the preparation of alkyl n-alkylanthranilate. Google Patents.
  • Bayoumi, W. A., et al. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Request PDF. Retrieved from [Link]

  • Bergman, J. (2003). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Retrieved from [Link]

  • Şenol, H., et al. (2023). New Anthranilic Acid Hydrazones as Fenamate Isosteres: Synthesis, Characterization, Molecular Docking, Dynamics & in Silico ADME, in Vitro Anti-Inflammatory and Anticancer Activity Studies. Chemistry & Biodiversity, 20(8), e202300773.
  • Brozic, P., et al. (2011). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 21(16), 4813-4816.
  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Shevchuk, M. I., et al. (2018). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 112-119.
  • Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology, 34(8), 851-856.
  • Stuart, D. R., et al. (2012). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds.
  • Kamal, A., et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. Google Patents.
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  • Lima, L. M., et al. (2011). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. Bioorganic & Medicinal Chemistry, 19(11), 3465-3473.
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  • Rauf, A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Future Medicinal Chemistry, 13(15), 1345-1361.
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Sources

Exploratory

structural analysis of N-carboxymethyl-N-methylanthranilic acid

An In-Depth Technical Guide to the Structural Analysis of N-carboxymethyl-N-methylanthranilic acid Authored by: A Senior Application Scientist Foreword N-carboxymethyl-N-methylanthranilic acid, a derivative of the versat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of N-carboxymethyl-N-methylanthranilic acid

Authored by: A Senior Application Scientist

Foreword

N-carboxymethyl-N-methylanthranilic acid, a derivative of the versatile biochemical precursor anthranilic acid, represents a class of molecules with significant potential in synthetic chemistry and drug development.[1][2] As with any novel compound, unambiguous structural characterization is the bedrock upon which all subsequent research—be it mechanistic studies, pharmacological screening, or process optimization—is built. This guide provides a comprehensive, field-proven framework for the complete structural elucidation of N-carboxymethyl-N-methylanthranilic acid. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the causality behind each analytical choice, ensuring a self-validating and robust characterization workflow.

Foundational Understanding: Synthesis and Purification

A robust structural analysis begins with an understanding of the molecule's synthesis, which informs potential side-products and impurities. The synthesis of N-carboxymethyl-N-methylanthranilic acid is typically achieved through a sequential N-alkylation and N-carboxymethylation of anthranilic acid.

A plausible synthetic route involves:

  • N-methylation of Anthranilic Acid: This initial step can be accomplished using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to yield N-methylanthranilic acid.[3][4]

  • N-carboxymethylation: The resulting N-methylanthranilic acid is then reacted with a carboxymethylating agent, such as chloroacetic acid or bromoacetic acid, under basic conditions. This nucleophilic substitution reaction attaches the carboxymethyl group to the nitrogen atom.

Causality in Purification: The crude product will likely contain unreacted starting materials, salts, and potentially over-alkylated byproducts. Therefore, purification is non-negotiable for accurate analysis. Recrystallization from a suitable solvent system (e.g., ethanol-water mixtures) is the method of choice.[3] This process is critical because residual impurities can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation of the data. The trustworthiness of the final structure is directly proportional to the purity of the analyte.

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. We employ an orthogonal workflow where each method corroborates the others, creating a self-validating system for structural confirmation.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Core cluster_validation Data Integration & Validation synthesis Crude Product purification Purification (Recrystallization) synthesis->purification pure_sample Pure Analyte purification->pure_sample MS Mass Spectrometry (MS) pure_sample->MS Molecular Formula NMR NMR Spectroscopy (¹H, ¹³C) pure_sample->NMR Connectivity & Skeleton IR IR Spectroscopy pure_sample->IR Functional Groups XRay X-ray Crystallography (Optional) pure_sample->XRay 3D Solid-State Structure validation Final Validated Structure MS->validation NMR->validation IR->validation XRay->validation

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-[(Carboxymethyl)(methyl)amino]benzoic Acid in Medicinal Chemistry

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-[(Carboxymethyl)(methyl)amino]benzoic acid. This document provides...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-[(Carboxymethyl)(methyl)amino]benzoic acid. This document provides an in-depth exploration of its properties, strategic applications in medicinal chemistry, and detailed protocols for its synthesis and use.

Introduction: A Versatile Scaffold for Drug Discovery

2-[(Carboxymethyl)(methyl)amino]benzoic acid, a derivative of anthranilic acid, is a bifunctional molecule that presents a unique and valuable scaffold in the landscape of medicinal chemistry. Its structure, incorporating a benzoic acid moiety, a tertiary amine, and a carboxymethyl group, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The strategic arrangement of a hydrogen bond donor (carboxylic acid) and acceptor (tertiary amine and carbonyl oxygen) within a semi-rigid framework allows for multifaceted interactions with biological targets.

The core utility of this compound in drug discovery can be broadly categorized into two principal areas: as a foundational building block for the synthesis of more complex bioactive molecules, and as a chelating agent for modulating the activity of metalloenzymes or mitigating metal-induced toxicity. This guide will delve into the causality behind these applications and provide practical, field-proven protocols.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 2-[(Carboxymethyl)(methyl)amino]benzoic acid is paramount for its effective application. These properties dictate its reactivity, solubility, and potential for interaction with biological systems.

PropertyValueSource
CAS Number 21716-67-6[1][2]
Molecular Formula C₁₀H₁₁NO₄[3]
Molecular Weight 209.20 g/mol [1]
Appearance Solid (typically off-white to yellowish)[4]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.
pKa The molecule possesses two acidic protons (carboxylic acids) and a basic nitrogen, leading to zwitterionic character at physiological pH.

The presence of both acidic and basic centers allows for the formation of salts, which can be exploited to enhance solubility and bioavailability of its derivatives. The N-methyl and N-carboxymethyl substitutions on the anthranilic acid core introduce steric and electronic modifications that can be fine-tuned to optimize binding to a specific biological target.

Application as a Versatile Building Block in Synthesis

The true power of 2-[(Carboxymethyl)(methyl)amino]benzoic acid lies in its role as a versatile scaffold. The carboxylic acid and the aromatic ring are amenable to a wide array of chemical transformations, enabling the construction of libraries of compounds for high-throughput screening.

Rationale for its Use as a Scaffold

The anthranilic acid core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6] By utilizing 2-[(Carboxymethyl)(methyl)amino]benzoic acid, chemists can introduce additional vectors for molecular diversity and fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The carboxymethyl group, for instance, can be further elaborated to introduce larger side chains or to act as a handle for conjugation to other molecules.

Synthetic Transformations and Workflow

The following diagram illustrates a general workflow for utilizing 2-[(Carboxymethyl)(methyl)amino]benzoic acid as a synthetic intermediate.

G A 2-[(Carboxymethyl)(methyl)amino]benzoic acid B Amide Coupling (e.g., with amines) A->B C Esterification (e.g., with alcohols) A->C D Ring Modification (e.g., electrophilic aromatic substitution) A->D E Bioactive Molecule Library B->E C->E D->E

Caption: Synthetic pathways from the core scaffold.

Application as a Metal Chelating Agent

The structural arrangement of the amino and carboxyl groups in 2-[(Carboxymethyl)(methyl)amino]benzoic acid makes it a potential bidentate or tridentate ligand for various metal ions. This chelation capability can be harnessed for therapeutic purposes.

The Principle of Chelation Therapy

Chelation therapy involves the administration of agents that can bind to and facilitate the removal of excess or toxic metal ions from the body. The effectiveness of a chelating agent is dependent on its affinity and selectivity for specific metal ions. The nitrogen and oxygen donor atoms in 2-[(Carboxymethyl)(methyl)amino]benzoic acid can coordinate with metal ions, forming stable chelate rings.

Potential Therapeutic Applications of Chelation
  • Modulation of Metalloenzymes: Many enzymes require metal ions as cofactors for their activity. Derivatives of 2-[(Carboxymethyl)(methyl)amino]benzoic acid could be designed to selectively chelate the metal ion in the active site of a target enzyme, thereby inhibiting its function. This approach is particularly relevant in the development of inhibitors for metalloproteinases or other metal-dependent enzymes implicated in disease.

  • Antimicrobial Activity: The biological activity of some antimicrobial agents is enhanced upon chelation with metal ions.[7][8] This is often attributed to the increased lipophilicity of the metal complex, which facilitates its transport across the microbial cell membrane. Studies on related aminobenzoic acid derivatives have shown that their metal complexes can exhibit significant antibacterial and antifungal properties.[7][8][9]

The following diagram illustrates the general principle of metal chelation by the scaffold.

G cluster_0 Chelating Ligand cluster_1 Metal Ion cluster_2 Stable Chelate Complex Ligand 2-[(Carboxymethyl)(methyl)amino]benzoic acid Complex [M(Ligand)] complex Ligand->Complex Coordination Metal Mⁿ⁺ Metal->Complex

Caption: Metal chelation by the core molecule.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 2-[(Carboxymethyl)(methyl)amino]benzoic acid. These are based on established chemical principles and can be adapted and optimized for specific research needs.

Protocol 1: Synthesis of 2-[(Carboxymethyl)(methyl)amino]benzoic acid

This protocol describes a two-step synthesis starting from 2-(methylamino)benzoic acid.

Step 1: N-Carboxymethylation of 2-(methylamino)benzoic acid

  • Materials:

    • 2-(Methylamino)benzoic acid

    • Bromoacetic acid

    • Sodium carbonate

    • Water

    • Hydrochloric acid (concentrated)

    • Standard laboratory glassware

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 2-(methylamino)benzoic acid (1 equivalent) in an aqueous solution of sodium carbonate (2.5 equivalents).

    • To this solution, add a solution of bromoacetic acid (1.1 equivalents) in water dropwise with stirring at room temperature.

    • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

  • Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The analytical data should be consistent with the structure of 2-[(Carboxymethyl)(methyl)amino]benzoic acid.

Protocol 2: Synthesis of a Representative Amide Derivative

This protocol outlines the synthesis of an amide derivative from 2-[(Carboxymethyl)(methyl)amino]benzoic acid, demonstrating its utility as a scaffold.

  • Materials:

    • 2-[(Carboxymethyl)(methyl)amino]benzoic acid

    • A primary or secondary amine (e.g., benzylamine)

    • A coupling agent (e.g., HATU, HOBt/EDC)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous DMF or DCM as solvent

    • Standard laboratory glassware for anhydrous reactions

    • Magnetic stirrer

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-[(Carboxymethyl)(methyl)amino]benzoic acid (1 equivalent) in the chosen anhydrous solvent.

    • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the desired amide bond and the overall structure.

Protocol 3: Evaluation of Metal Chelation Potential (Representative Assay)

This protocol provides a general method to assess the metal-binding ability of 2-[(Carboxymethyl)(methyl)amino]benzoic acid using UV-Vis spectroscopy.

  • Materials:

    • 2-[(Carboxymethyl)(methyl)amino]benzoic acid

    • A metal salt solution (e.g., FeCl₃, CuSO₄) of known concentration

    • A suitable buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH

    • UV-Vis spectrophotometer and cuvettes

  • Procedure:

    • Prepare a stock solution of 2-[(Carboxymethyl)(methyl)amino]benzoic acid in the buffer.

    • Prepare a series of solutions containing a fixed concentration of the metal salt and varying concentrations of the ligand in the buffer.

    • Allow the solutions to equilibrate.

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

    • The formation of a metal-ligand complex is often accompanied by a change in the absorbance spectrum (e.g., a shift in the maximum absorbance wavelength or a change in molar absorptivity).

    • By analyzing the spectral changes as a function of ligand concentration, the stoichiometry and stability constant of the complex can be determined using methods such as the Job's plot or mole-ratio method.

  • Self-Validation: The experiment should include control samples (ligand alone and metal salt alone) to account for their individual absorbance. The results should be reproducible, and the data analysis should yield a consistent binding model.

Conclusion

2-[(Carboxymethyl)(methyl)amino]benzoic acid is a highly valuable and versatile molecule in the arsenal of the medicinal chemist. Its utility as both a synthetic scaffold and a potential chelating agent provides a dual-pronged approach to the design and discovery of novel therapeutic agents. The protocols and application notes provided herein are intended to empower researchers to effectively harness the potential of this compound in their drug discovery endeavors. As with any chemical research, all procedures should be carried out with appropriate safety precautions and in a well-equipped laboratory setting.

References

  • Anisya Lisdiana et al. (2021). Synthesis and Characterization of Iron(II)-4-aminobenzoic acid complex as Potent Antibacterial agent. International Journal of ChemTech Research, 14(1), 42-49. Available at: [Link]

  • A Comprehensive Review on Anthranilic acid-derived Schiff bases and their Metal Chelates: Structures and Applications. (2022). Journal of the Indian Chemical Society, 99(10), 100705.
  • Rahman A. Muhameed Murad & Tahir. A. Tahir. (2014). Synthesis, Characterization and Biological Studies Of metal Complexes of m - Amino Benzoic Acid. Journal of Garmian University, 10(4), 74-83.
  • Hussein K. Okab, et al. (2023). Identification of a new ligand derived from 4-aminobenzoic acid and a study of its complexation with heavy ions and biological activity. Chemical Review and Letters, 6(1), 1-10.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Hussein K. Okab, et al. (2023). Identification of a new ligand derived from 4-aminobenzoic acid and a study of its complexation with heavy ions and biological. Chemical Review and Letters, 6(1), 1-10.
  • Metal complexes of anthranilic acid derivatives: A new class of non-competitive α-glucosidase inhibitors. (2023). Results in Chemistry, 5, 100801.
  • Harris, W. F., & Sweet, T. R. (1956). The Stability of Metal Chelates of Substituted Anthranilic Acids. The Journal of Physical Chemistry, 60(4), 509–510.
  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2023). Journal of the Iranian Chemical Society, 20, 2417–2431.
  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2023). Journal of the Iranian Chemical Society, 20, 2417–2431.
  • 2-[(Carboxymethyl)(methyl)amino]benzoic acid. PubChem. Available at: [Link]

  • Analytical data of prepared 2-[(carboxymethyl) amino] benzoic acids. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
  • Use of Acetylamino benzoic acid compounds for nonsense suppression and the treatment of disease. (2010). Google Patents.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2022). Current Medicinal Chemistry, 29(1), 108-132.
  • Para-amino benzoic acid esters. (1948). Google Patents.
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Application

Application Notes and Protocols: N-(o-carboxyphenyl)-N-methylglycine as a Versatile Building Block for Organic Synthesis

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of N-(o-carboxyphenyl)-N-methylglycine, a highly functionalized building block for advanced organic sy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of N-(o-carboxyphenyl)-N-methylglycine, a highly functionalized building block for advanced organic synthesis. We will explore its synthesis, key applications in the construction of complex molecular architectures, and detailed, field-tested protocols.

Introduction: The Strategic Value of a Multifunctional Precursor

N-(o-carboxyphenyl)-N-methylglycine, an N-substituted derivative of anthranilic acid, is a molecule of significant synthetic potential. Its structure uniquely combines three key functional elements on a rigid aromatic scaffold:

  • A tertiary amine, which acts as a non-enolizable nucleophile and a potential coordination site.

  • An aromatic carboxylic acid, enabling amide bond formations and intramolecular cyclizations.

  • An aliphatic carboxylic acid, providing a second handle for derivatization or chelation.

This trifunctional arrangement makes N-(o-carboxyphenyl)-N-methylglycine an exemplary precursor for constructing novel heterocyclic frameworks, which are cornerstones of modern medicinal chemistry, and for designing sophisticated polydentate ligands for asymmetric catalysis.[1][2] This document serves as a practical guide to harnessing its synthetic utility.

Synthesis of the Building Block: N-(o-carboxyphenyl)-N-methylglycine

The synthesis of N-aryl amino acids is classically achieved through copper-catalyzed Ullmann condensation reactions.[3] This method remains a robust and reliable approach for forging the crucial C-N bond. The protocol described here is an adaptation of the well-established synthesis for the parent compound, N-(2-carboxyphenyl)glycine, substituting glycine with N-methylglycine (sarcosine).[4]

Causality and Experimental Rationale: The Ullmann condensation involves the coupling of an aryl halide with a nucleophile, in this case, the secondary amine of sarcosine. Copper(I) is the active catalyst, which is often generated in situ from copper powder or a Cu(I) salt.[1][5] The reaction requires a basic medium to deprotonate both the carboxylic acids and the amine nucleophile, facilitating its attack on the aryl halide. The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper center.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup Steps 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Mix Mix Reactants in Water 2-Chlorobenzoic Acid->Mix Sarcosine N-Methylglycine (Sarcosine) Sarcosine->Mix K2CO3 K₂CO₃ K2CO3->Mix KOH KOH KOH->Mix Cu powder Cu Powder (Catalyst) Cu powder->Mix Reflux Reflux (1 hr) Mix->Reflux Heat Workup Aqueous Workup Reflux->Workup Reaction Complete Cool Cool & Dilute with Hot Water Filter Filter Hot Solution Acidify Acidify with HCl Isolate Isolate Product (Filtration) Recrystallize Recrystallize from Water Final Product N-(o-carboxyphenyl)- N-methylglycine

Caption: Workflow for the synthesis of N-(o-carboxyphenyl)-N-methylglycine.

Protocol 1: Copper-Catalyzed Synthesis

Materials:

  • 2-Chlorobenzoic acid (1 equiv.)

  • Potassium carbonate (K₂CO₃) (approx. 1.5 equiv.)

  • N-methylglycine (Sarcosine) (1 equiv.)

  • Potassium hydroxide (KOH) (approx. 1.5 equiv.)

  • Copper powder (catalytic amount, ~0.1 equiv.)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • 1 L Round-bottom flask with reflux condenser

  • Oil bath and magnetic stirrer

Procedure:

  • Preparation of Potassium Salt: In the round-bottom flask, dissolve 2-chlorobenzoic acid (e.g., 15.6 g) and an equimolar amount of potassium carbonate in a minimal amount of warm water. This pre-forms the potassium 2-chlorobenzoate salt.

  • Reaction Setup: To this solution, add N-methylglycine (8.9 g), potassium hydroxide (e.g., 8.4 g), additional potassium carbonate (e.g., 10.4 g), and a small amount of copper powder (e.g., 0.6 g). Add enough deionized water (approx. 20-30 mL) to create a stirrable slurry.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to boiling in an oil bath. Maintain a gentle reflux with vigorous stirring for 1-2 hours. The mixture will typically turn yellow or brown.

  • Initial Workup: Remove the flask from the heat and allow it to cool slightly. While still hot, carefully add boiling water to redissolve any solids that may have precipitated.

  • Filtration: Filter the hot solution through fluted filter paper to remove the copper catalyst and any insoluble byproducts.

  • Precipitation: While the filtrate is still hot, slowly add concentrated HCl with stirring until the solution is strongly acidic (pH ~1-2). The target compound, N-(o-carboxyphenyl)-N-methylglycine, will precipitate as a white or off-white solid.

  • Isolation and Purification: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, washing with cold deionized water.

  • Recrystallization: For higher purity, recrystallize the crude product from hot water. The pure product should be dried under vacuum.

Application in Heterocyclic Synthesis

N-substituted anthranilic acids are ideal precursors for 4H-3,1-benzoxazin-4-ones, a class of heterocycles with a wide range of biological activities.[6][7][8] The reaction proceeds via an intramolecular cyclodehydration, where the nitrogen attacks the carbonyl of an activated carboxylic acid.

Causality and Experimental Rationale: The direct cyclization of the diacid is difficult due to the poor electrophilicity of the carboxylic acid carbonyl. Acetic anhydride serves a dual purpose: it acts as a dehydrating agent and forms a highly reactive mixed anhydride intermediate with the aliphatic carboxylic acid. This dramatically increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular nucleophilic attack by the tertiary amine to form the six-membered heterocyclic ring.

G Start N-(o-carboxyphenyl)- N-methylglycine Process Heat / Reflux Start->Process Reagent Acetic Anhydride (Solvent & Reagent) Reagent->Process Intermediate Mixed Anhydride Intermediate Process->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 1-Methyl-4-oxo-1,4-dihydro- 2H-3,1-benzoxazine-2-carboxylic Acid Cyclization->Product

Caption: Reaction scheme for benzoxazinone synthesis.

Protocol 2: Synthesis of a Benzoxazinone Derivative

Materials:

  • N-(o-carboxyphenyl)-N-methylglycine (1 equiv.)

  • Acetic anhydride (excess, used as solvent and reagent)

  • Round-bottom flask with reflux condenser

  • Oil bath and magnetic stirrer

Procedure:

  • Reaction Setup: Place N-(o-carboxyphenyl)-N-methylglycine (e.g., 2.23 g) in a dry round-bottom flask. Add an excess of acetic anhydride (e.g., 10-15 mL).

  • Heating: Heat the mixture under reflux for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. Carefully pour the cooled reaction mixture into ice-cold water with stirring to quench the excess acetic anhydride.

  • Isolation: The benzoxazinone product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Application in Coordination Chemistry

The arrangement of the tertiary amine nitrogen and the two carboxylate oxygens makes N-(o-carboxyphenyl)-N-methylglycine an excellent candidate for a tridentate, or "pincer," N,O,O-ligand. Such ligands are crucial in catalysis for enforcing specific geometries and electronic properties on a metal center.[9][10] Chiral N,N'-dioxides derived from amino acids have proven to be a versatile class of ligands for a wide range of metal ions and asymmetric reactions.[11][12]

Causality and Experimental Rationale: The deprotonated form of the molecule (the dianion) can readily chelate to a metal ion. The choice of a metal salt with a weakly coordinating anion (like acetate) is strategic, as the ligand can easily displace it. The reaction is typically performed in a solvent like methanol or ethanol, which can dissolve both the ligand and the metal salt, facilitating the formation of the coordination complex.

G cluster_ligand Ligand cluster_metal Metal Source Ligand N-(o-carboxyphenyl)- N-methylglycine Process Stir in Methanol (Room Temp) Ligand->Process Metal Metal(II) Acetate (e.g., Cu(OAc)₂) Metal->Process Product Tridentate N,O,O Metal Complex Process->Product

Caption: General workflow for synthesizing a metal-ligand complex.

Protocol 3: General Synthesis of a Metal Complex

Materials:

  • N-(o-carboxyphenyl)-N-methylglycine (1 equiv.)

  • A suitable metal salt, e.g., Copper(II) acetate (Cu(OAc)₂) (1 equiv.)

  • Methanol or Ethanol

  • Schlenk flask and magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve N-(o-carboxyphenyl)-N-methylglycine (e.g., 223 mg) in methanol (10 mL) in a Schlenk flask. If solubility is low, gentle warming may be required.

  • Addition of Metal Salt: In a separate vial, dissolve the metal salt (e.g., 182 mg of Cu(OAc)₂) in methanol (5 mL).

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change is often observed upon complex formation (e.g., to blue or green for copper complexes).

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Isolation: The resulting complex may precipitate from the solution. If so, it can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure.

  • Purification: The crude complex can be purified by washing with a non-coordinating solvent (like diethyl ether) to remove any unreacted starting materials or by recrystallization from an appropriate solvent system.

Physicochemical and Spectroscopic Data

While a dedicated experimental spectrum for this specific molecule is not widely published, its key characteristics can be reliably predicted based on its constituent parts. This data serves as a benchmark for researchers to confirm the successful synthesis and purity of their product.

PropertyValue / Predicted DataRationale / Notes
Molecular Formula C₁₀H₁₁NO₄-
Molecular Weight 209.20 g/mol -
Appearance White to off-white crystalline solidTypical for N-aryl amino acids.
Melting Point >200 °C (with decomposition)Expected based on the related compound N-(2-carboxyphenyl)glycine.[4]
¹H NMR (DMSO-d₆, 400 MHz) δ ~12.5-13.5 (br s, 2H, -COOH)Carboxylic acid protons are broad and downfield.
δ ~7.8-8.0 (m, 2H, Ar-H)Aromatic protons ortho to the carboxyl group.
δ ~7.0-7.5 (m, 2H, Ar-H)Remaining aromatic protons.
δ ~4.2 (s, 2H, -N-CH₂-COOH)Methylene protons adjacent to nitrogen and carboxyl.
δ ~3.1 (s, 3H, -N-CH₃)N-methyl protons.
¹³C NMR (DMSO-d₆, 100 MHz) δ ~172 (-CH₂-C OOH)Aliphatic carboxyl carbon.
δ ~169 (Ar-C OOH)Aromatic carboxyl carbon.
δ ~148 (Ar C-N)Aromatic carbon attached to nitrogen.
δ ~115-135 (Ar-C)Aromatic carbons.
δ ~58 (-N-C H₂-COOH)Methylene carbon.
δ ~42 (-N-C H₃)N-methyl carbon.

Note: Predicted NMR shifts are estimates. Actual values may vary based on solvent, concentration, and pH. Experimental verification is required.[13][14]

Senior Scientist Insights & Troubleshooting

  • Synthesis Purity: The primary impurity in the Ullmann synthesis is often unreacted 2-chlorobenzoic acid. A thorough wash of the final product with cold water is crucial. Recrystallization is highly recommended to achieve analytical purity.

  • Solubility: The diacid form of the molecule has limited solubility in many common organic solvents but is soluble in polar aprotic solvents like DMSO and DMF, and in aqueous base. For subsequent reactions, converting it to a more soluble ester form (e.g., a dimethyl ester) can be a useful strategy.

  • Cyclization Conditions: While acetic anhydride is effective, other cyclodehydrating agents like cyanuric chloride/triethylamine or thionyl chloride can also be employed, sometimes under milder conditions.[15][16] The choice of reagent may depend on the compatibility of other functional groups in more complex substrates.

  • Metal Complex Formation: The success of metal complexation can be sensitive to the stoichiometry and the presence of water or other coordinating species. Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., N₂ or Ar) can improve reproducibility, especially for air-sensitive metal centers.

Conclusion

N-(o-carboxyphenyl)-N-methylglycine is a powerful and versatile building block whose true potential is unlocked through an understanding of its inherent chemical functionalities. Its straightforward synthesis and ability to serve as a precursor to both complex heterocyclic systems and tailored coordination complexes make it a valuable addition to the synthetic chemist's toolbox. The protocols and insights provided herein offer a solid foundation for its application in pharmaceutical discovery, materials science, and catalysis.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

  • Irreverre, F., Kny, H., Asert, S., Thompson, J. F., & Morris, C. J. (1961). Synthesis of DL-a(m-carboxyphenyl)-glycine. The Journal of Biological Chemistry, 236(4), 1093-1095.
  • Ma, D., & Xia, C. (2004). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Synlett, 2004(10), 1845-1852.
  • Kuppusamy, R., Ayyanar, A., & Sekar, G. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(31), 21458-21463.
  • Nicolas, J., et al. (2015). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry, 6(43), 7437-7441.
  • Crehuet, R., Mormeneo, D., Anglada, J. M., & Delgado, A. (2014). Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Gholap, A. R., & Gholami, M. R. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 570-575.
  • Gholap, A. R., & Gholami, M. R. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace.
  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetrical P,N-ligands. Accounts of Chemical Research, 33(5), 336-345.
  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Ji, G. (2003). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society, 120(49), 12459-12467.
  • Wang, S., et al. (2017). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.
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  • Rasappan, R., & Reiser, O. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714.
  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(597), 441-446.
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  • US Patent No. US4918222A. (1990). Process for synthesis of N-acetylglycine.
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  • Wang, Y., et al. (2025). Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. The Journal of Organic Chemistry, 90(23), 7809-7817.
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Method

Application Notes and Protocols: Metal Ion Complexation with 2-[(Carboxymethyl)(methyl)amino]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the metal ion complexation of 2-[(Carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the metal ion complexation of 2-[(Carboxymethyl)(methyl)amino]benzoic acid. This versatile ligand, a derivative of anthranilic acid, demonstrates significant potential in coordination chemistry with applications spanning catalysis, bioinorganic chemistry, and pharmacology. These notes offer detailed protocols for the synthesis of the ligand, the preparation of its metal complexes, and their subsequent characterization using a suite of analytical techniques. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to equip researchers with the necessary tools to explore the rich coordination chemistry of this compound and its potential applications in drug development and other scientific disciplines.

Introduction: The Scientific Rationale

2-[(Carboxymethyl)(methyl)amino]benzoic acid, also known as N-(o-carboxyphenyl)-N-methylglycine, is a multidentate ligand featuring a tertiary amine, a phenyl ring, and two carboxylic acid moieties. This unique structural arrangement allows for the formation of stable chelate rings with a variety of metal ions. The coordination chemistry of related anthranilic acid derivatives has been extensively studied, revealing interesting biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The introduction of the N-carboxymethyl and N-methyl groups is expected to enhance the chelating ability and modulate the electronic properties of the resulting metal complexes, potentially leading to novel therapeutic agents or catalysts.[3][4]

The design of metal-based drugs is a burgeoning field in medicinal chemistry.[5] Metal complexes can offer unique geometries and reactivity profiles not readily accessible to purely organic molecules, enabling novel mechanisms of action.[5] Understanding the fundamental coordination chemistry of ligands like 2-[(Carboxymethyl)(methyl)amino]benzoic acid is a critical first step in the rational design of such therapeutic agents.

Ligand Synthesis: A Step-by-Step Protocol

The synthesis of 2-[(Carboxymethyl)(methyl)amino]benzoic acid can be achieved through a nucleophilic substitution reaction between 2-(methylamino)benzoic acid and an appropriate two-carbon building block with a leaving group and a protected carboxylic acid. A common and effective route involves the use of ethyl chloroacetate.

Protocol 2.1: Synthesis of 2-[(Carboxymethyl)(methyl)amino]benzoic acid

Materials:

  • 2-(methylamino)benzoic acid

  • Ethyl chloroacetate

  • Sodium carbonate (anhydrous)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(methylamino)benzoic acid (1 equivalent) in anhydrous ethanol.

  • Base Addition: Add anhydrous sodium carbonate (2.5 equivalents) to the solution. The carbonate acts as a base to deprotonate the carboxylic acid and the secondary amine, facilitating the subsequent nucleophilic attack.

  • Nucleophilic Substitution: Slowly add ethyl chloroacetate (1.2 equivalents) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Evaporate the ethanol from the filtrate under reduced pressure to obtain a crude ester intermediate.

  • Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide and stir at room temperature for 4-6 hours to hydrolyze the ester to the corresponding carboxylate.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate groups, leading to the precipitation of the desired product.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Expected Outcome: A white crystalline solid. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Metal Complex Synthesis: General Protocol

The synthesis of metal complexes with 2-[(Carboxymethyl)(methyl)amino]benzoic acid typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

Protocol 3.1: General Synthesis of Metal(II) Complexes

Materials:

  • 2-[(Carboxymethyl)(methyl)amino]benzoic acid

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, Zn(SO₄)₂)

  • Sodium hydroxide or other suitable base

  • Methanol or Ethanol

  • Water

Procedure:

  • Ligand Deprotonation: Dissolve 2-[(Carboxymethyl)(methyl)amino]benzoic acid (2 equivalents) in a minimal amount of methanol or ethanol. Add a stoichiometric amount of an aqueous solution of sodium hydroxide (2 equivalents per equivalent of ligand) to deprotonate the carboxylic acid groups. This is a crucial step as the anionic form of the ligand is typically more reactive towards metal ions.

  • Metal Salt Solution: In a separate flask, dissolve the chosen metal(II) salt (1 equivalent) in water or a methanol/water mixture.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution. The formation of a precipitate or a color change often indicates complex formation.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours or gently heated to ensure complete complexation.

  • Isolation: The resulting solid complex is collected by filtration, washed with water and then a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

  • Drying: The complex is then dried in a desiccator or under vacuum.

Characterization of Metal Complexes: A Multi-faceted Approach

A thorough characterization of the synthesized metal complexes is essential to determine their structure, stoichiometry, and stability. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to confirm the coordination of the ligand to the metal ion. The deprotonation of the carboxylic acid groups upon complexation can be observed by the disappearance of the broad O-H stretch and the appearance of characteristic asymmetric and symmetric stretching vibrations of the coordinated carboxylate group.[2] Shifts in the C-N stretching frequency can also provide evidence of the involvement of the tertiary amine in coordination.

    • Expected Observations:

      • Disappearance of the broad ν(O-H) band of the carboxylic acid (around 3000 cm⁻¹).

      • Appearance of strong asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching bands of the carboxylate group, typically in the regions of 1650-1590 cm⁻¹ and 1440-1360 cm⁻¹, respectively. The difference (Δν = ν_as - ν_s) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

      • Shifts in the ν(C-N) band, indicating coordination of the tertiary amine nitrogen.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. For transition metal complexes, the d-d electronic transitions can provide information about the coordination geometry around the metal center.[6] Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can also be observed.

    • Expected Observations:

      • Shifts in the ligand's π → π* and n → π* transitions upon coordination.[6]

      • For d-block metal complexes, the appearance of new, often broad and less intense, bands in the visible region corresponding to d-d transitions. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Determination of Stoichiometry: Job's Plot

The method of continuous variations, commonly known as Job's plot, is a straightforward technique to determine the stoichiometry of a metal-ligand complex in solution using UV-Vis spectroscopy.

Protocol 4.2.1: Job's Plot for Stoichiometry Determination

  • Stock Solutions: Prepare equimolar stock solutions of the metal salt and the ligand in a suitable solvent.

  • Series of Solutions: Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.

  • UV-Vis Measurements: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This wavelength is typically identified from a preliminary spectral scan of a solution containing both the metal and the ligand.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.

Jobs_Plot_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Equimolar Stock Solutions (Metal & Ligand) B Create Series of Solutions (Constant Total Moles, Varying Mole Fractions) A->B C Measure Absorbance at λmax of Complex B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Mole Fraction at Maximum Absorbance D->E F Deduce Stoichiometry (e.g., 0.5 -> 1:1, 0.67 -> 2:1) E->F

Caption: Workflow for Stoichiometry Determination using Job's Plot.

Determination of Stability Constants: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the protonation constants of the ligand and the stability constants of the metal complexes. The method involves monitoring the pH of a solution containing the ligand and the metal ion as a function of the volume of a standard base added.

Protocol 4.3.1: Potentiometric Titration for Stability Constant Determination

  • Solutions: Prepare solutions of the free acid (e.g., HClO₄), the ligand, and the ligand with the metal ion, all at a constant ionic strength (e.g., 0.1 M KCl or NaNO₃).

  • Titration: Titrate each solution with a standardized, carbonate-free solution of a strong base (e.g., NaOH) under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

  • Data Acquisition: Record the pH after each addition of the titrant.

  • Data Analysis: The titration data is used to calculate the average number of protons bound per ligand molecule (n̄_A) and the average number of ligands bound per metal ion (n̄). The protonation constants of the ligand and the stability constants of the metal complexes can then be calculated using various computational methods, such as the Irving-Rossotti method.[7]

Table 1: Illustrative Stability Constants (log K) of Metal Complexes with Structurally Similar Ligands

Metal IonLigandlog K₁log K₂MethodReference
Cu(II)Benzoic Acid2.95-Potentiometry[7]
Ni(II)Benzoic Acid2.15-Potentiometry[7]
Mn(II)Benzoic Acid2.05-Potentiometry[7]
Cu(II)Glycine8.636.89Potentiometry[8]
Ni(II)Glycine6.135.02Potentiometry[8]
Co(II)Glycine5.144.11Potentiometry[8]
Zn(II)Glycine5.244.60Potentiometry[8]

Note: This table provides data for structurally related ligands to illustrate typical stability constant values. The actual values for 2-[(Carboxymethyl)(methyl)amino]benzoic acid will need to be determined experimentally.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Solutions: 1. Free Acid 2. Ligand 3. Ligand + Metal Ion B Titrate with Standard Base (e.g., NaOH) A->B C Record pH vs. Volume of Titrant B->C D Calculate n̄_A and n̄ C->D E Determine Protonation Constants (Ligand) D->E F Determine Stability Constants (Complexes) D->F

Caption: Workflow for Potentiometric Determination of Stability Constants.

Advanced Characterization Techniques

For a more in-depth structural elucidation, especially for solid-state characterization, the following techniques are invaluable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Coordination-induced shifts in the proton and carbon signals of the ligand can help identify the coordination sites.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Potential Applications in Drug Development

The metal complexes of 2-[(Carboxymethyl)(methyl)amino]benzoic acid are promising candidates for various therapeutic applications. The chelation of metal ions can modulate their biological activity, enhance their delivery to target sites, and reduce their toxicity.

  • Antimicrobial and Antifungal Agents: Many metal complexes exhibit enhanced antimicrobial and antifungal activity compared to the free ligands.[1] The chelation can facilitate the transport of the metal ion across the microbial cell membrane.

  • Anticancer Agents: The unique structural features and redox properties of metal complexes can be exploited to design novel anticancer drugs.[5] They can interact with biomolecules like DNA and proteins through mechanisms distinct from those of traditional organic drugs.

  • Anti-inflammatory Agents: Derivatives of anthranilic acid are known for their anti-inflammatory properties.[2] The complexation with metal ions could potentially enhance this activity.

Conclusion

This application note has provided a detailed framework for the synthesis, characterization, and evaluation of metal complexes of 2-[(Carboxymethyl)(methyl)amino]benzoic acid. The protocols and methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers exploring the coordination chemistry of this and related ligands. The potential for these complexes in drug development and other fields is significant, and it is hoped that this guide will facilitate further research and innovation in this exciting area of inorganic and medicinal chemistry.

References

  • MuhameedMurad, R. A., & Tahir, T. A. (2014). Synthesis, Characterization and Biological Studies Of metal Complexes of m - Amino Benzoic Acid. Journal of Al-Nahrain University, 17(4), 74-81. Available at: [Link]

  • Nawaz, M., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. BMC Chemistry, 16(1), 21. Available at: [Link]

  • Tella, A. C., et al. (2011). Metal complexes derived from m-amino benzoic acid. ResearchGate. Available at: [Link]

  • Agrawal, B. R., et al. (2011). STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. TSI Journals. Available at: [Link]

  • Berthon, G. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67(7), 1117-1240. Available at: [Link]

  • Olalekan, T. E., et al. (2018). Synthesis and characterisation of mixed ligand dinuclearmetal(II) complexes of anthranilic acid and pyridine-2-aldoxime. Nigerian Journal of Chemical Research, 23(2). Available at: [Link]

  • Nawaz, M., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. PubMed. Available at: [Link]

  • Gaur, S., et al. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Journal of Chemical and Pharmaceutical Research, 8(1S), 133-152. Available at: [Link]

  • Kumar, S., et al. (2018). Preparation, spectral characterization and biological applications of Schiff base ligand and its transition metal complexes. ResearchGate. Available at: [Link]

  • Oladipupo, O. E., et al. (2018). Synthesis and characterisation of mixed ligand dinuclearmetal(II) complexes of anthranilic acid and pyridine-2-aldoxime. ResearchGate. Available at: [Link]

  • Singh, R. B., et al. (2023). Transition metal (II) complexes with 2- amino methyl benzimidazole derived schiff base: synthesis, characterization and biological activity. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride. Google Patents.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. Google Patents.
  • Shebl, M. (2016). Synthesis, physicochemical and antioxidant properties of some metal complexes of isomeric amino benzoic acids. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. Available at: [Link]

  • Amir, M., & Kumar, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Available at: [Link]

  • Aliyu, H. N., & Na'aliya, J. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pure and Applied Chemistry, 2(2), 75-84. Available at: [Link]

  • El-Sherif, A. A., & Shoukry, M. M. (2020). Stability Constants of Mixed Ligand Complexes of Cu(II) and Atenolol with L-Methionine/L-Cysteine/L-Penicillamine and S-Methyl-L-Cysteine. International Journal of Electrochemical Science, 15, 11274-11286. Available at: [Link]

  • Belousov, Y. A., & Belousova, O. Y. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. Molecules, 29(2), 464. Available at: [Link]

  • Automated Topology Builder. (n.d.). 2-[Acetyl(carboxymethyl)amino]benzoicacid. Automated Topology Builder. Available at: [Link]

  • Gecibesler, I. H., et al. (2022). Synthesis, characterization and investigation of photophysical and biological properties of Cu(II) and Zn(II) complexes of benzimidazole ligands. ResearchGate. Available at: [Link]

  • Biyala, M. K., et al. (2022). Antioxidant, antibacterial and electrochemical activity of (E)-N-(4 (dimethylamino)benzylidene)-4H-1,2,4-triazol-4-amine ligand and its transition metal complexes. ResearchGate. Available at: [Link]

  • Khan, A., et al. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) - methylbenzylidene)amino)benzamide Schiff Base: Synthesis, Characterization and Biological Activity. Biointerface Research in Applied Chemistry, 11(4), 11465-11474. Available at: [Link]

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Sources

Application

Application Notes and Protocols for the Experimental Use of N-carboxymethyl-N-methylanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract N-carboxymethyl-N-methylanthranilic acid is a structurally unique derivative of anthranilic acid. While direct experimental data on this specific m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carboxymethyl-N-methylanthranilic acid is a structurally unique derivative of anthranilic acid. While direct experimental data on this specific molecule is limited, its core structure, shared with a broad class of bioactive anthranilic acid derivatives, suggests a rich potential for diverse research applications. This guide provides a detailed exploration of plausible experimental uses for N-carboxymethyl-N-methylanthranilic acid, drawing upon established methodologies for its structural analogs. The protocols herein are designed to be adaptable and are accompanied by explanations of the underlying scientific principles to empower researchers in their investigations. We will delve into its potential as an anti-inflammatory agent, an anticancer therapeutic, an enzyme inhibitor, and a modulator of ion channels and signaling pathways.

Introduction to N-carboxymethyl-N-methylanthranilic Acid and its Analogs

Anthranilic acid and its derivatives are recognized as privileged pharmacophores in drug discovery, forming the backbone of numerous therapeutic agents.[1][2] This class of compounds exhibits a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2] The versatility of the anthranilic acid scaffold allows for a multitude of substitutions, leading to a vast chemical space for the development of novel therapeutic molecules.[2]

N-carboxymethyl-N-methylanthranilic acid possesses key structural features—an N-methylanthranilic acid core with an additional N-carboxymethyl group—that suggest several avenues for experimental investigation. The presence of two carboxylic acid moieties and a tertiary amine introduces unique possibilities for molecular interactions and biological activity. This document outlines several detailed protocols to explore the therapeutic and research potential of this compound, based on the well-documented activities of related molecules such as N-methylanthranilic acid, mefenamic acid, and other N-substituted anthranilic acid derivatives.

Potential Therapeutic Applications and Corresponding Experimental Protocols

Evaluation of Anti-inflammatory Activity

Many N-aryl anthranilic acids, known as fenamates, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The structural similarity of N-carboxymethyl-N-methylanthranilic acid to these compounds warrants investigation into its anti-inflammatory potential.

This assay provides a rapid and straightforward initial assessment of a compound's anti-inflammatory potential by measuring its ability to prevent the heat-induced denaturation of albumin.[5]

Protocol:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

    • Prepare a stock solution of N-carboxymethyl-N-methylanthranilic acid (e.g., 1 mg/mL in DMSO).

    • Prepare a stock solution of a reference anti-inflammatory drug (e.g., diclofenac or ibuprofen) at the same concentration.[5]

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the BSA solution to each well.

    • Add 5 µL of varying concentrations of the test compound or reference drug to the respective wells. For the control, add 5 µL of DMSO.

    • Incubate the plate at 37°C for 20 minutes.

    • Induce denaturation by incubating the plate at 70°C for 10 minutes.

    • After cooling to room temperature, measure the absorbance at 660 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of denaturation).

To further validate in vitro findings, the effect of the compound on inflammatory markers in tissue samples can be assessed using immunohistochemistry.[5]

Protocol:

  • Tissue Preparation:

    • Use tissue sections from an animal model of inflammation (e.g., adjuvant-induced arthritis in rats).

    • Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on slides.

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a suitable blocking serum.

    • Incubate the sections with primary antibodies against inflammatory markers (e.g., COX-2, TNF-α, IL-6).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Analysis:

    • Examine the slides under a microscope and score the expression of the inflammatory markers.

    • Compare the expression levels in tissues from untreated animals, animals treated with a reference drug, and animals treated with N-carboxymethyl-N-methylanthranilic acid.

Investigation of Anticancer Properties

Anthranilic acid derivatives have been reported to induce apoptosis and inhibit cell growth in various cancer cell lines.[2][6]

The sulforhodamine B (SRB) assay is a reliable method for determining the cytotoxic effects of a compound on cancer cells.[6]

Protocol:

  • Cell Culture:

    • Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of N-carboxymethyl-N-methylanthranilic acid for 48-72 hours.

  • SRB Assay:

    • Fix the cells with 10% trichloroacetic acid (TCA).

    • Stain the cells with 0.4% SRB solution in 1% acetic acid.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the bound dye with 10 mM Tris base.

    • Measure the absorbance at 510 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[6]

Flow cytometry analysis of DNA content is a standard method to quantify apoptosis.[7][8][9]

Protocol:

  • Cell Treatment:

    • Treat cancer cells with N-carboxymethyl-N-methylanthranilic acid at its GI50 concentration for 24-48 hours.

  • Sample Preparation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and fix them in cold 70% ethanol.

  • Staining:

    • Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.

  • Data Analysis:

    • Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.

Screening for Enzyme Inhibitory Activity

The structural features of N-carboxymethyl-N-methylanthranilic acid suggest it could be an inhibitor of various enzymes, such as kinases or metabolic enzymes like α-glucosidase.[10][11][12][13]

This protocol provides a general framework for assessing the inhibitory effect of the compound on a target enzyme.[14]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare the purified enzyme and its substrate in an optimized assay buffer.

  • Assay Procedure (96-well plate format):

    • Set up control wells (enzyme + buffer + DMSO) and test wells (enzyme + buffer + test compound at various concentrations).

    • Pre-incubate the enzyme with the test compound for a defined period (e.g., 10-15 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for the control and test wells.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value.

Modulation of Ion Channels

Fenamates are known modulators of various ion channels, particularly TRP channels.[15][16][17] The effect of N-carboxymethyl-N-methylanthranilic acid on ion channel activity can be investigated using calcium imaging techniques.

Protocol:

  • Cell Culture and Dye Loading:

    • Use a cell line stably expressing the TRP channel of interest (e.g., TRPM3).[15]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application and Stimulation:

    • Apply N-carboxymethyl-N-methylanthranilic acid to the cells.

    • Stimulate the cells with a specific TRP channel activator (e.g., pregnenolone sulphate for TRPM3).[15]

  • Fluorescence Measurement:

    • Measure the changes in intracellular calcium concentration by recording the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Data Analysis:

    • Compare the calcium response in the presence and absence of the test compound to determine its modulatory effect (inhibition or activation).

Inhibition of the Hedgehog Signaling Pathway

Derivatives of anthranilic acid have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers.[2][18][19][20][21][22]

Protocol:

  • Cell Line:

    • Use a cell line engineered to express a Gli-dependent firefly luciferase reporter (e.g., Shh-LIGHT2 cells).[18]

  • Assay Procedure:

    • Plate the reporter cells in a 96-well plate.

    • Treat the cells with N-carboxymethyl-N-methylanthranilic acid at various concentrations.

    • Stimulate the Hh pathway using a pathway activator (e.g., SAG or Shh-conditioned medium).[18]

  • Luciferase Measurement:

    • After an incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase).

    • Calculate the percentage of inhibition of Hh pathway activation and determine the IC50 value.

Analytical and Spectroscopic Characterization

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for determining the purity of N-carboxymethyl-N-methylanthranilic acid and for its quantification in biological samples.[23][24][25][26]

General HPLC Method:

  • Column: A reverse-phase C18 column is typically suitable.[24]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid for MS compatibility). The exact ratio can be optimized.[23][24]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 280 nm or 230 nm).[24]

Fluorescence Spectroscopy

Anthranilic acid and its derivatives are often fluorescent, making fluorescence spectroscopy a valuable tool for their characterization and for developing sensitive analytical methods.[1][27][28][29][30]

Terbium-Sensitized Fluorescence Protocol:

This method can be used for the sensitive detection of anthranilic acid derivatives in biological fluids.[1][27]

  • Sample Preparation:

    • Extract the compound from the biological matrix (e.g., serum) using an organic solvent like ethyl acetate.

    • Evaporate the organic layer and reconstitute the residue in an alkaline methanolic terbium solution.[27]

  • Fluorescence Measurement:

    • Excite the sample at the appropriate wavelength for the anthranilate-terbium complex.

    • Measure the terbium-sensitized fluorescence emission.

  • Quantification:

    • Create a calibration curve using known concentrations of the compound to quantify its amount in the sample.

Data Presentation and Visualization

Tabular Summary of Physicochemical Properties
PropertyValueReference
Molecular Formula C10H11NO4(Calculated)
Molecular Weight 209.20 g/mol (Calculated)
Predicted LogP (Value to be determined experimentally)
Predicted pKa (Values to be determined experimentally)
UV-Vis λmax (To be determined experimentally)
Fluorescence Emission λmax (To be determined experimentally)

Note: The physicochemical properties of the related compound N-methylanthranilic acid are provided for comparison.

PropertyValue (N-methylanthranilic acid)Reference
Molecular Formula C8H9NO2[31]
Molecular Weight 151.16 g/mol [31]
Melting Point 178-179 °C[31]
Solubility (in water) 0.2 mg/mL at 20 °C[31]
Diagrams of Experimental Workflows and Signaling Pathways

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_bsa Prepare 1% BSA Solution add_bsa Add BSA to 96-well Plate prep_bsa->add_bsa prep_compound Prepare Stock Solution of N-carboxymethyl-N-methylanthranilic acid add_compounds Add Test Compound, Reference, and Control prep_compound->add_compounds prep_ref Prepare Reference Drug (e.g., Diclofenac) prep_ref->add_compounds add_bsa->add_compounds incubate_37 Incubate at 37°C add_compounds->incubate_37 denature_70 Induce Denaturation at 70°C incubate_37->denature_70 cool Cool to Room Temperature denature_70->cool read_abs Read Absorbance at 660 nm cool->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the in vitro inhibition of albumin denaturation assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits Gli Gli SMO->Gli activates SUFU SUFU SUFU->Gli inhibits Gli_A Gli (Active) Gli->Gli_A processing Target_Genes Target Gene Transcription Gli_A->Target_Genes promotes Shh Shh Ligand Shh->PTCH1 binds Inhibitor N-carboxymethyl-N- methylanthranilic acid (Hypothetical Inhibitor) Inhibitor->SMO may inhibit

Caption: Hypothetical inhibition of the Hedgehog pathway by the test compound.

Conclusion

While N-carboxymethyl-N-methylanthranilic acid is a novel compound with limited published data, its structural relationship to a well-established class of bioactive molecules provides a strong rationale for its investigation in various therapeutic areas. The protocols detailed in this guide offer a comprehensive starting point for researchers to explore its potential as an anti-inflammatory, anticancer, and enzyme-inhibiting agent, as well as a modulator of important cellular signaling pathways. As with any experimental work, careful optimization and validation of these protocols for the specific compound and biological system are essential for generating robust and reliable data.

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  • Liu, L., & Meagher, R. C. (1998). A Simplified Protocol for Apoptosis Assay by DNA Content Analysis. Cytokines, Cellular & Molecular Therapy, 4(2), 87-91.
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  • Halve, A. K., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(4), 510. [Link]

  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research, 3(4), 268-275.
  • Blondel, A., et al. (2021). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules, 26(11), 3326. [Link]

  • Kumar, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 917-932. [Link]

  • Kamal, A., et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
  • El-Sayed, M. A. A., et al. (2018). Exploring the Dual Inhibitory Activity of Novel Anthranilic Acid Derivatives towards α-Glucosidase and Glycogen Phosphorylase Antidiabetic Targets: Design, In Vitro Enzyme Assay, and Docking Studies. PMC - NIH. [Link]

  • Li, H., et al. (2020). Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog. Frontiers in Chemistry, 8, 553. [Link]

  • El-Sayed, M. A. A., et al. (2018). Exploring the Dual Inhibitory Activity of Novel Anthranilic Acid Derivatives towards α-Glucosidase and Glycogen Phosphorylase Antidiabetic Targets: Design, In Vitro Enzyme Assay, and Docking Studies. PubMed. [Link]

  • BenchChem. (2025).
  • Lévai, S., et al. (1991). Process for preparing pure N-methyl-anthranilic acid methylester.
  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Pharmacognosy Magazine, 18(80), 913-923. [Link]

  • Halve, A. K., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 69(4), 510-514.
  • PrepChem.com. (n.d.). Synthesis of 955a. PrepChem.com. [Link]

  • Hu, H., et al. (2010). Activation of TRPA1 channels by fenamate nonsteroidal anti-inflammatory drugs. The Journal of Neuroscience, 30(30), 10081-10090. [Link]

  • JECFA. (2004). ANTHRANILATE DERIVATIVES. Inchem.org. [Link]

  • National Starch and Chemical Corp. (1988). Process for the preparation of methyl n-methylanthranilate.
  • Hu, H., et al. (2010). Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs. PMC - NIH. [Link]

  • Guéguinou, M., et al. (2014). Flufenamic acid as an ion channel modulator. Pharmaceuticals, 7(4), 434-453. [Link]

  • Wikipedia. (n.d.). Carbohydrate. Wikipedia. [Link]

  • PubChem. (n.d.). N-Methylanthranilic acid. PubChem. [Link]

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Method

An Application Guide to the N-Alkylation of N-Methylanthranilic Acid

Abstract: This guide provides a comprehensive overview of the N-alkylation of N-methylanthranilic acid, a critical transformation for synthesizing a wide range of compounds in medicinal chemistry and materials science. N...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the N-alkylation of N-methylanthranilic acid, a critical transformation for synthesizing a wide range of compounds in medicinal chemistry and materials science. N-alkylated anthranilic acid derivatives are core scaffolds in numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid.[1][2][3] This document details the underlying chemical principles, compares common synthetic protocols, and provides a detailed, field-proven experimental procedure for researchers, scientists, and drug development professionals.

Scientific Principles and Mechanistic Overview

The N-alkylation of N-methylanthranilic acid is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[4] This transformation involves the formation of a new carbon-nitrogen bond by reacting the secondary amine of N-methylanthranilic acid with an alkylating agent, such as an alkyl halide.

The core steps of the mechanism are as follows:

  • Deprotonation: A base is used to deprotonate the carboxylic acid and, more importantly for N-alkylation, the secondary amine. While the carboxylic acid is more acidic, the deprotonation of the amine generates a more potent nucleophile. The use of a suitable base is crucial to enhance the nucleophilicity of the nitrogen atom.[4]

  • Nucleophilic Attack: The resulting nitrogen anion acts as a nucleophile and attacks the electrophilic carbon atom of the alkylating agent.

  • Displacement: This attack displaces the leaving group (e.g., a halide ion), forming the N-alkylated product.

Several factors influence the reaction's success, including the choice of base, solvent, temperature, and the nature of the alkylating agent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction.[5]

Caption: Fig. 1: SN2 Mechanism for N-Alkylation.

Comparative Analysis of N-Alkylation Protocols

The choice of reagents and conditions can be tailored to the specific substrate and desired outcome. A comparison of common methodologies is presented below.

Parameter Method A: K₂CO₃ in DMF Method B: NaH in THF/DMF Method C: Phase-Transfer Catalysis
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)K₂CO₃ or NaOH
Solvent DMF, AcetonitrileAnhydrous THF or DMFToluene/Water
Alkylating Agent Alkyl halides (I > Br > Cl)Alkyl halides, TosylatesAlkyl halides
Temperature 60-100 °C0 °C to Room Temp80-110 °C
Pros Safer, inexpensive, readily available base.[6][7]Highly effective for less reactive alkylating agents; rapid reaction.Good for large-scale synthesis; avoids hazardous solvents.
Cons Requires higher temperatures; may be slower.NaH is pyrophoric and requires strictly anhydrous conditions.Requires a phase-transfer catalyst (e.g., TBAB); can be complex to optimize.
Typical Yield Good to ExcellentExcellentGood to Excellent

Potassium carbonate is a widely used base due to its moderate reactivity, low cost, and safety profile.[4][7] It is sufficiently basic to deprotonate the secondary amine, especially at elevated temperatures, and acts as an acid scavenger to neutralize the hydrohalic acid byproduct.[4] While stronger bases like sodium hydride can offer faster reaction times, they pose significant handling risks.

Detailed Experimental Protocol: N-Ethylation using K₂CO₃/DMF

This section provides a step-by-step protocol for the N-ethylation of N-methylanthranilic acid using ethyl iodide as the alkylating agent.

Materials and Reagents:

  • N-Methylanthranilic Acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Ethyl Iodide (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylanthranilic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the starting material).

    • Stir the suspension at room temperature for 15-20 minutes.

  • Addition of Alkylating Agent:

    • Add ethyl iodide (1.5 eq) dropwise to the stirring suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to 80 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with 1 M HCl (to remove any unreacted amine), water, saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel or by recrystallization if the product is a solid.[1]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Caption: Fig. 2: General Experimental Workflow.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents are anhydrous, particularly the DMF and K₂CO₃. Water can interfere with the reaction. Consider using a more reactive alkylating agent (iodide vs. bromide) or a stronger base if necessary.

  • Side Reactions: O-alkylation of the carboxylate group to form an ester is a potential side reaction. The use of a bulky base or careful control of stoichiometry can minimize this. The acidic workup step will hydrolyze any ester formed back to the carboxylic acid.

  • Steric Hindrance: For bulky alkylating agents (e.g., secondary or tertiary halides), the reaction rate may be significantly slower, and elimination reactions may compete with substitution.[4][8] In such cases, stronger bases and more polar solvents might be required.

  • Purification: The product, being an amino acid derivative, can be amphoteric. During the workup, careful pH adjustments are necessary to ensure it remains in the organic layer. Washing with mild acid and base helps remove starting materials.[9]

Conclusion

The N-alkylation of N-methylanthranilic acid is a robust and versatile reaction. The protocol using potassium carbonate in DMF offers a reliable, safe, and scalable method suitable for synthesizing a wide variety of derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce these valuable chemical intermediates for applications in drug discovery and beyond.

References

  • Roscales, S., & Csákÿ, A. G. (2019). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. Journal of Chemical Education, 96(8), 1755-1761. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Bhattacharya, A., & Purohit, V. C. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(12), 1981-1983. Available at: [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Discussion Forum. Available at: [Link]

  • Gpatindia. (2020). Flufenamic Acid Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Hassan, A. A., et al. (2022). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Scientific Reports, 12(1), 16641. Available at: [Link]

  • Katritzky, A. R., Wu, J., & Rachwal, S. (1991). N-Alkylation of hindered secondary aromatic amines with 2-iodobutane. Organic Preparations and Procedures International, 23(4), 399-402. Available at: [Link]

  • Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46(5), 391-434. Available at: [Link]

  • Sluiter, E. (2003). Process for the preparation of alkyl n-alkylanthranilate. Google Patents, EP1322594B1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(Carboxymethyl)(methyl)amino]benzoic acid

Welcome to the technical support center for the synthesis of 2-[(Carboxymethyl)(methyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(Carboxymethyl)(methyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic protocols.

Introduction

The synthesis of 2-[(Carboxymethyl)(methyl)amino]benzoic acid is a crucial step in the preparation of various pharmaceutical compounds and other fine chemicals. The most common synthetic route involves the N-alkylation of N-methylanthranilic acid with a haloacetic acid, typically chloroacetic acid or its sodium salt. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired product. What are the likely causes?

Answer:

Several factors can contribute to a low or negligible yield. A systematic evaluation of the following is recommended:

  • Inadequate Base Strength or Stoichiometry: The reaction requires a sufficiently strong base to deprotonate both the carboxylic acid of the N-methylanthranilic acid and the secondary amine to facilitate nucleophilic attack.

    • Causality: Without a strong enough base, the amine nitrogen remains protonated and non-nucleophilic. Furthermore, the carboxylic acid groups of both the starting material and the product will be protonated, which can hinder the reaction and complicate workup.

    • Solution: Employ a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Use at least two equivalents of the base to deprotonate both the carboxylic acid of the starting material and the incoming chloroacetic acid. A slight excess of the base can also be beneficial.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Causality: Like many nucleophilic substitution reactions, this N-alkylation has an activation energy barrier that may not be overcome at lower temperatures.

    • Solution: Heating the reaction mixture is generally required. A temperature range of 80-100°C is a good starting point.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

  • Purity of Starting Materials: Impurities in the N-methylanthranilic acid or chloroacetic acid can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize the N-methylanthranilic acid if necessary. Use freshly opened or properly stored chloroacetic acid.

Issue 2: Formation of a Significant Amount of a White Precipitate During the Reaction

Question: A large amount of a white solid precipitates from my aqueous reaction mixture upon adding the chloroacetic acid. Is this normal?

Answer:

This is often the disodium salt of your starting material, N-methylanthranilic acid, which may have limited solubility. While some precipitation is possible, a very dense precipitate might indicate solubility issues.

  • Solution:

    • Ensure adequate solvent volume to maintain a stirrable slurry.

    • Consider using a co-solvent like ethanol to improve the solubility of the starting materials and intermediates.

    • Gradual addition of the chloroacetic acid solution to the heated solution of N-methylanthranilic acid and base can help maintain a more homogeneous reaction mixture.[2]

Issue 3: Presence of Multiple Spots on TLC/LC-MS, Indicating Impurities

Question: My reaction mixture shows multiple product spots, and I am struggling to isolate the pure desired product. What are the likely side products?

Answer:

The formation of multiple products is a common issue in this synthesis. The most probable impurities are:

  • Unreacted N-methylanthranilic acid: This is often due to incomplete reaction.

    • Solution: Increase the reaction time, temperature, or the equivalents of chloroacetic acid and base.

  • Over-alkylation Product (2-{[Bis(carboxymethyl)]methylamino}benzoic acid): The product, being a secondary amine, can react again with chloroacetic acid.

    • Causality: The product amine is still nucleophilic and can compete with the starting material for the alkylating agent.[3] This is a classic problem in amine alkylation.[4]

    • Solution:

      • Carefully control the stoichiometry. Use a slight excess of N-methylanthranilic acid relative to chloroacetic acid.

      • Add the chloroacetic acid solution dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.

  • O-Alkylation Product: The carboxylate groups of the starting material or product can potentially be alkylated, although this is generally less favorable than N-alkylation under these conditions.

    • Solution: Maintaining a sufficiently high pH and using water as a solvent generally favors N-alkylation.

Troubleshooting Workflow for Impurity Issues

Troubleshooting Impurities start Multiple Spots on TLC/LC-MS unreacted_sm Unreacted Starting Material start->unreacted_sm Major spot corresponds to N-methylanthranilic acid overalkylation Over-alkylation Product start->overalkylation Spot with higher polarity than product other_impurities Other Impurities start->other_impurities Unidentified spots unreacted_sm_sol Increase reaction time/temperature Increase equivalents of chloroacetic acid/base unreacted_sm->unreacted_sm_sol overalkylation_sol Use slight excess of N-methylanthranilic acid Slow, dropwise addition of chloroacetic acid overalkylation->overalkylation_sol other_impurities_sol Characterize impurities (MS, NMR) Consider purification by column chromatography other_impurities->other_impurities_sol Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants N-methylanthranilic acid + NaOH(aq) heating Heat to 80-100°C reactants->heating addition Add sodium chloroacetate(aq) dropwise heating->addition stirring Stir at 80-100°C for several hours addition->stirring cooling Cool to room temperature stirring->cooling acidification Acidify with HCl to pH 3-4 cooling->acidification precipitation Precipitate product acidification->precipitation filtration Filter and wash with cold water precipitation->filtration recrystallization Recrystallize from water filtration->recrystallization drying Dry the pure product recrystallization->drying product Pure 2-[(Carboxymethyl)(methyl)amino]benzoic acid drying->product

Sources

Optimization

Technical Support Center: Synthesis of N-carboxymethyl-N-methylanthranilic acid

Welcome to the technical support guide for the synthesis of N-carboxymethyl-N-methylanthranilic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-carboxymethyl-N-methylanthranilic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

Introduction: The Synthetic Challenge

N-carboxymethyl-N-methylanthranilic acid is a valuable building block in organic synthesis. The primary route to its synthesis involves the N-alkylation of N-methylanthranilic acid with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. While seemingly straightforward, this reaction is often plagued by the formation of several side products that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is the first step toward rationally designing a high-yielding and clean synthesis.

The Core Synthesis and Its Mechanistic Underpinnings

The desired reaction is a nucleophilic substitution where the deprotonated secondary amine of N-methylanthranilic acid attacks the electrophilic carbon of the haloacetic acid.

Core Reaction:

  • Reactants: N-methylanthranilic acid, Chloroacetic acid (or Bromoacetic acid)

  • Base: Typically a moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The choice of base is critical; it must be strong enough to deprotonate the secondary amine and the carboxylic acids, but not so strong as to promote undesirable side reactions.

  • Solvent: Water is a common solvent, as it readily dissolves the starting materials and the base.

The reaction proceeds via a standard SN2 mechanism. The base first deprotonates the carboxylic acid groups and the secondary amine, increasing the nucleophilicity of the nitrogen atom. This enhanced nucleophile then attacks the haloacetic acid, displacing the halide and forming the new C-N bond.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

FAQ 1: "My final product shows a significant peak at a higher molecular weight in the mass spectrum. What is it?"

Likely Culprit: Dicarboxymethylation Side Product (N,N-bis(carboxymethyl)-N-methylanilinium)

This is arguably the most common side product. It arises from the over-alkylation of the nitrogen atom. Once the desired product is formed, its nitrogen is still nucleophilic and can react with another molecule of haloacetic acid.

Mechanism of Formation:

  • After the first carboxymethylation, the resulting tertiary amine can be further alkylated by another molecule of chloroacetic acid, especially if excess alkylating agent is used or reaction times are prolonged.

Mitigation Strategies:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of N-methylanthranilic acid to chloroacetic acid. A slight excess of the N-methylanthranilic acid can sometimes be used to ensure the complete consumption of the alkylating agent.

  • Controlled Addition: Add the chloroacetic acid solution dropwise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the mono-alkylation product.

  • Temperature Management: Keep the reaction temperature controlled, typically between 60-80°C. Higher temperatures can accelerate the rate of the second alkylation.

FAQ 2: "My TLC shows a spot with a similar Rf to my starting material, even after a long reaction time. Why isn't the reaction going to completion?"

Likely Culprit: Unreacted N-methylanthranilic acid.

The presence of unreacted starting material is a common issue and can point to several suboptimal reaction parameters.

Potential Causes & Solutions:

  • Insufficient Base: At least two equivalents of base are required: one for the carboxylic acid of N-methylanthranilic acid and one for the carboxylic acid of chloroacetic acid. A third equivalent is needed to neutralize the HCl byproduct. A common mistake is using only enough base to neutralize the acids, which does not sufficiently activate the amine nucleophile.

    • Solution: Use at least 3 equivalents of a base like NaOH.

  • Low Reaction Temperature: If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion.

    • Solution: Ensure the reaction is maintained at the optimal temperature (e.g., 80°C) and monitor by TLC until the starting material spot disappears.

  • Poor Solubility: While N-methylanthranilic acid has some water solubility, ensuring all reactants are fully dissolved is key.

    • Solution: Ensure a sufficient volume of solvent is used and that the starting materials are fully dissolved before proceeding with the reaction.

FAQ 3: "The yield is low, and the crude product is a complex mixture. What other side reactions could be occurring?"

Likely Culprits: Impurities from starting materials or degradation.

The purity of the starting N-methylanthranilic acid is crucial. Commercial N-methylanthranilic acid can sometimes contain residual anthranilic acid.

Side Product from Impurities:

  • N-carboxymethylanthranilic acid: If anthranilic acid is present as an impurity, it will also be alkylated by chloroacetic acid. This side product can be difficult to separate from the desired product due to similar physical properties.

    • Prevention: Use high-purity N-methylanthranilic acid (≥99%). If purity is uncertain, recrystallize the starting material from ethanol or water before use.[1]

Degradation Pathways:

  • Decarboxylation: At very high temperatures (>100-120°C) or under strongly acidic/basic conditions for extended periods, decarboxylation of either the starting material or the product can occur, leading to a variety of secondary products and a reduction in yield.

    • Prevention: Maintain strict temperature control and avoid unnecessarily long reaction times.

Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic route and the pathway to the major dicarboxymethylation side product.

reaction_pathway cluster_main Desired Pathway cluster_side Side Reaction Pathway SM N-Methylanthranilic Acid Product N-carboxymethyl-N- methylanthranilic acid (Desired Product) SM->Product 1. Deprotonation 2. SN2 Attack RA Chloroacetic Acid (ClCH2COOH) SideProduct Dicarboxymethylation Side Product Base + Base (e.g., NaOH) Product->SideProduct Further reaction with ClCH2COOH troubleshooting_workflow Start Reaction Complete. Analyze Crude Product. CheckPurity High Purity Product? Start->CheckPurity HighMW High MW impurity detected by MS? CheckPurity->HighMW No Success Success! Proceed with characterization. CheckPurity->Success Yes LowYield Low Yield or Incomplete Reaction? HighMW->LowYield No Dicarboxy Issue: Dicarboxymethylation HighMW->Dicarboxy Yes UnreactedSM Issue: Unreacted Starting Material LowYield->UnreactedSM Yes Impurity Issue: Starting Material Impurity LowYield->Impurity No Sol_Dicarboxy Solution: - Check 1:1 Stoichiometry - Add alkylating agent slowly - Control temperature Dicarboxy->Sol_Dicarboxy Sol_Unreacted Solution: - Verify >= 3 eq. of base - Ensure reaction temperature is optimal - Check for complete dissolution UnreactedSM->Sol_Unreacted Sol_Impurity Solution: - Use high-purity starting material - Recrystallize N-methylanthranilic acid Impurity->Sol_Impurity

Caption: A decision tree for troubleshooting the synthesis.

Summary of Key Side Products

Side ProductStructureCommon CausePrevention Strategy
Dicarboxymethylation Product N,N-bis(carboxymethyl)-N-methylaniliniumExcess alkylating agent, high temperature, prolonged reaction timeStrict 1:1 stoichiometry, slow addition of alkylating agent, temperature control
Unreacted Starting Material N-methylanthranilic acidInsufficient base, low temperature, poor solubilityUse ≥ 3 eq. of base, maintain optimal temperature, ensure dissolution
N-carboxymethylanthranilic acid Product from anthranilic acidImpurity in N-methylanthranilic acid starting materialUse high-purity starting materials or purify before use

References

  • Google Patents. (n.d.). Process for preparing n-methyl anthranilic acid methylester.
  • Google Patents. (n.d.). Process for preparing n-carboxymethylene-4-chloro-anthranilic acid and its dialkyl esters.
  • Google Patents. (n.d.). Process for preparing pure N-methyl-anthranilic acid methylester.
  • ResearchGate. (n.d.). Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Retrieved January 17, 2026, from [Link]

  • ChemRxiv. (n.d.). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Ionization of N-methylanthranilic acid. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Methyl N-methylanthranilate. Retrieved January 17, 2026, from [Link]

  • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved January 17, 2026, from [Link]

  • DiVA. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). N-Methylanthranilic acid. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). N-Methylanthranilate. Retrieved January 17, 2026, from [Link]

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Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Aminobenzoic Acid Derivatives

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aminobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aminobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these challenging compounds. Aminobenzoic acids are amphoteric, meaning they possess both acidic (carboxylic acid) and basic (amino) functional groups. This dual nature makes their separation by reversed-phase HPLC highly dependent on mobile phase conditions, often leading to complex troubleshooting scenarios.

This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format, explaining the scientific principles behind each troubleshooting step to empower you to build robust and reliable methods.

Part 1: Troubleshooting Guide

This section addresses specific, observable problems you might encounter during your analysis, from poor peak shape to inconsistent retention times.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peaks for aminobenzoic acid isomers are tailing significantly. What is the primary cause and how can I fix it?

A1: Peak tailing for aminobenzoic acids is most commonly caused by secondary interactions between the basic amino group and residual silanol groups on the silica-based stationary phase (e.g., C18).[1][2][3] These silanols (Si-OH) are inherently acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.5-4.5.[4] The positively charged (protonated) amino group of your analyte can then interact with these negatively charged sites via a strong ion-exchange mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[5][6]

Systematic Solutions:
  • Mobile Phase pH Adjustment (Ion Suppression): This is the most powerful tool for improving the peak shape of ionizable compounds.[7][8][9]

    • The Principle: By lowering the mobile phase pH to at least 1.5-2 units below the pKa of the carboxylic acid group and the amino group, you can ensure both groups are in a single, consistent protonation state. For aminobenzoic acids, the key is to suppress the ionization of the silanol groups.

    • Protocol: Adjust your mobile phase to a pH between 2.5 and 3.5 using a buffer like phosphate or formate. At this pH, the surface silanols are mostly non-ionized, which minimizes the secondary ion-exchange interactions causing the tailing.[1][4] The analyte's amino group will be protonated (positively charged), but with the silanols neutralized, the primary retention mechanism will be the intended reversed-phase interaction.

  • Use a Modern, End-Capped Column: Not all C18 columns are the same.

    • The Principle: Modern columns, often labeled as "high-purity silica" or "fully end-capped," have a much lower concentration of accessible, acidic silanol groups.[10] Manufacturers use proprietary processes to cover most silanols with a small, inert chemical group (e.g., trimethylsilyl), effectively shielding them from interaction with basic analytes.[10][11]

    • Recommendation: Columns with technologies like Waters' BEH (Ethylene Bridged Hybrid) or Agilent's ZORBAX Extend are designed for enhanced stability and superior peak shape across a wide pH range.[3] Charged Surface Hybrid (CSH) columns are specifically engineered to provide excellent peak shape for basic compounds at low pH.[12]

  • Increase Buffer Concentration:

    • The Principle: If secondary ion-exchange is occurring, increasing the ionic strength of the mobile phase can help mitigate the effect.[6] The buffer ions (e.g., sodium or potassium) will compete with the protonated analyte for the ionized silanol sites, effectively "masking" them.

    • Protocol: Gradually increase your buffer concentration from a typical 10-20 mM up to 50 mM. Monitor both peak shape and retention time, as changes in ionic strength can also affect partitioning.

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH to 2.5 - 3.5 start->ph_adjust check_shape1 Peak Shape Improved? ph_adjust->check_shape1 column_change Switch to High-Purity, End-Capped Column check_shape1->column_change No end_good Problem Solved check_shape1->end_good Yes check_shape2 Peak Shape Improved? column_change->check_shape2 buffer_increase Increase Buffer Concentration (25-50 mM) check_shape2->buffer_increase No check_shape2->end_good Yes check_shape3 Peak Shape Improved? buffer_increase->check_shape3 modifier Add Competing Base (e.g., 0.1% TEA) check_shape3->modifier No check_shape3->end_good Yes end_bad Consult Further (Consider HILIC or Ion-Pairing) modifier->end_bad

Caption: A systematic workflow for troubleshooting peak tailing.

Issue 2: Poor Resolution Between Isomers

Q2: I can't achieve baseline separation between my aminobenzoic acid positional isomers (e.g., 2-, 3-, and 4-aminobenzoic acid). How can I improve the resolution?

A2: Positional isomers often have very similar hydrophobicity, making them difficult to separate on standard C18 columns where hydrophobic interactions are the primary retention mechanism. To resolve them, you need to exploit the subtle differences in their structure and electronic properties.[13][14][15]

Systematic Solutions:
  • Optimize Mobile Phase pH for Selectivity:

    • The Principle: The pKa values of the functional groups differ slightly between isomers due to the electronic influence of their relative positions.[16] By adjusting the mobile phase pH to a value close to one of these pKa values, you can manipulate the ionization state of one isomer more than the others, altering its polarity and thus its retention time relative to the others.[9][17] This is a powerful way to change selectivity (α).

    • Protocol: Perform a "pH scouting" experiment. Prepare mobile phases buffered at various pH points (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, 5.0). Run your sample at each pH and plot the retention time of each isomer versus pH. The pH that provides the greatest difference in retention times is your optimum.

IsomerpKa (Carboxyl Group)pKa (Amino Group)
2-Aminobenzoic Acid~4.95~2.05
3-Aminobenzoic Acid~4.73~3.07
4-Aminobenzoic Acid~4.85~2.38
Note: pKa values are approximate and can vary with experimental conditions. Sources:[16][18][19]
  • Change the Stationary Phase Chemistry:

    • The Principle: If a C18 column isn't working, switch to a stationary phase that offers different interaction mechanisms.

    • Recommendations:

      • Phenyl-Hexyl or PFP (Pentafluorophenyl) Columns: These phases are excellent for separating aromatic compounds and positional isomers.[13] They provide π-π interactions between the phenyl rings of the stationary phase and your analyte, which are highly sensitive to the electron density differences among isomers.[14]

      • Embedded Polar Group (EPG) Columns: These columns (often labeled "AQ" or "Shield") have a polar group embedded in the alkyl chain. This makes them compatible with 100% aqueous mobile phases and can offer alternative selectivity for polar analytes like aminobenzoic acids.

      • Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange characteristics can provide excellent separation for zwitterionic compounds like these.[20][21]

  • Adjust Organic Modifier and Temperature:

    • The Principle: Sometimes, smaller adjustments can fine-tune selectivity.

    • Organic Modifier: Acetonitrile and methanol interact differently with analytes. Acetonitrile is a stronger π-π acceptor, while methanol is a better hydrogen-bond donor/acceptor. Switching from one to the other (or using a ternary mixture) can change the elution order.

    • Temperature: Lowering the column temperature can sometimes increase the energetic differences in analyte-stationary phase interactions, leading to improved resolution, though this will also increase retention times and backpressure.[13]

Issue 3: Inconsistent Retention Times

Q3: My retention times are drifting or are not reproducible from one injection to the next. What should I check?

A3: Unstable retention times are a classic sign that a key method parameter is not under control. For pH-sensitive compounds like aminobenzoic acids, the most common culprit is an unstable mobile phase pH.[22]

Systematic Solutions:
  • Check Your Buffer:

    • The Principle: The mobile phase pH must be stable and consistent. Using an unbuffered mobile phase (e.g., just water and acetonitrile with a bit of acid) is a recipe for drift, as the pH can be influenced by dissolved CO₂ or the sample itself.

    • Protocol:

      • Use a Buffer: Always use a formal buffer system (e.g., phosphate, formate, acetate).

      • Buffer within its Range: Ensure you are operating within the effective buffering range of your chosen agent (typically ±1 pH unit from its pKa).[17] For example, a phosphate buffer is effective around pH 2.1 and 7.2, while a formate buffer is best around pH 3.75.

      • Prepare Freshly: Aqueous mobile phases, especially at mid-range pH, can be susceptible to microbial growth, which can alter the pH and clog your system.[23][24] Prepare fresh aqueous buffer daily.

  • System Equilibration:

    • The Principle: The column needs sufficient time to fully equilibrate with the mobile phase. This is especially true when using mobile phase additives or after changing solvents.

    • Protocol: After starting the pump or changing the mobile phase composition, flush the column with at least 10-15 column volumes before the first injection. You can monitor the detector baseline; a stable baseline is a good indicator of an equilibrated system.[25]

  • Check for Leaks and Hardware Issues:

    • The Principle: A leak in the system, particularly between the pump and the injector, will cause the flow rate to fluctuate, leading to variable retention times.[22][26] Worn pump seals can also cause inconsistent flow delivery.[22]

    • Protocol: Systematically check all fittings for any signs of moisture. Perform a system pressure test if available on your HPLC system. Pay attention to the pressure reading during a run; excessive fluctuation is a key indicator of a leak or a pump issue.[25]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a new HPLC method for aminobenzoic acid derivatives?

A1: A robust starting point is crucial. Begin with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). For the mobile phase, use a simple gradient to scout for the elution window.

  • Mobile Phase A: 10 mM potassium phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV, set to the absorbance maximum of your compounds (e.g., ~254 nm or ~280 nm).

This setup starts at a low pH to ensure good peak shape and uses a gradient to determine the approximate organic concentration needed to elute your compounds. From there, you can optimize for resolution by adjusting the gradient slope, pH, or switching to an isocratic method.

Q2: Should I use an ion-pairing agent for my separation?

A2: Ion-pairing chromatography is a powerful but often complex technique that should generally be considered a secondary option if ion suppression and alternative stationary phases fail to provide adequate separation.

  • How it Works: An ion-pairing agent is a large ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate for pairing with bases).[27][28] It is added to the mobile phase and forms a neutral ion-pair with the charged analyte.[29] This neutral complex is then retained by the reversed-phase column.

  • When to Consider It: If your analytes are highly polar and show little to no retention even with low organic content, or if you need to resolve a complex mixture of acids, bases, and zwitterions simultaneously.

  • Drawbacks: Ion-pairing agents can be difficult to flush from a column, leading to long equilibration times and potentially permanent alteration of the stationary phase.[30] They are also often not compatible with mass spectrometry (MS).

Q3: My aminobenzoic acid derivative is very polar. It elutes near the void volume even with 100% aqueous mobile phase. What are my options?

A3: This is a common problem known as "phase collapse" or "dewetting" on traditional C18 columns, where the high surface tension of the aqueous mobile phase expels it from the pores of the hydrophobic stationary phase, leading to a dramatic loss of retention.

  • Option 1: Use an Aqueous-Compatible Column: Select a column specifically designed for use in highly aqueous conditions (often designated with "AQ" or similar). These columns have a slightly more polar character (e.g., via embedded polar groups) that prevents phase collapse.[31]

  • Option 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds. In HILIC, the stationary phase is polar (e.g., bare silica, diol, or zwitterionic phases), and the mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer. Water acts as the strong, eluting solvent. This technique provides excellent retention for compounds that are unretained in reversed-phase.

  • Option 3: Mixed-Mode Chromatography: As mentioned earlier, mixed-mode columns that offer both hydrophobic and ion-exchange retention mechanisms are ideal for retaining and separating polar, ionizable compounds.[20][21]

References
  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Preparative HPLC Troubleshooting Guide. Agilent Technologies. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • HPLC Column Types - Liquid Chromatography. Waters Corporation. [Link]

  • Column Selection for HPLC Method Development. Waters Corporation. [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. LCGC North America. [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Corporation. [Link]

  • HPLC User Maintenance & Troubleshooting. Agilent Technologies. [Link]

  • Silica Purity #2 – Silanols. Separation Science. [Link]

  • LC Technical Tip. Phenomenex. [Link]

  • Waters COLUMNS AND ANALYTICAL STANDARDS AND REAGENTS Selection Guide. Waters Corporation. [Link]

  • Glajch, J. L., & Kirkland, J. J. (1983). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. [Link]

  • Preparative HPLC Troubleshooting Guide-Agilent. Scribd. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Waters COLUMNS AND ANALYTICAL STANDARDS AND REAGENTS Selection Guide. Waters Corporation. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • In aminobenzoic acid, do we have three different pKa's?. Chemistry Stack Exchange. [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. [Link]

  • Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142. [Link]

  • Wang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 7(19), 8192-8199. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. NIST. [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

  • p-Aminobenzoic Acid. PubChem. [Link]

  • Chemical structure of p-aminobenzoic acid and his pKa value. ResearchGate. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), 22-29. [Link]

  • HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI. [Link]

  • Sharma, S., & Singh, A. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 10(4), 2321-0613. [Link]

  • Talebi, M., & Armstrong, D. W. (2017). Peak Shapes and Their Measurements. LCGC North America, 35(12), 866-873. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. [Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid

Welcome to the technical support center for the synthesis and scale-up of 2-[(Carboxymethyl)(methyl)amino]benzoic acid (also known as N-(o-carboxyphenyl)-N-methylglycine). This guide is designed for researchers, process...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-[(Carboxymethyl)(methyl)amino]benzoic acid (also known as N-(o-carboxyphenyl)-N-methylglycine). This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-tested insights into the causality of experimental choices, helping you troubleshoot common issues and successfully scale your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the synthesis of 2-[(Carboxymethyl)(methyl)amino]benzoic acid.

Q1: What is the most common and scalable synthetic route for this compound?

The most direct and widely employed method is the N-alkylation of N-methylanthranilic acid with a haloacetic acid derivative, typically sodium chloroacetate. This is a nucleophilic substitution reaction where the secondary amine of N-methylanthranilic acid attacks the electrophilic carbon of the chloroacetate. The reaction is typically performed in an aqueous medium with a base to neutralize the generated HCl and maintain the nucleophilicity of the amine.

Q2: Why is base selection critical in this synthesis?

Base selection is crucial for several reasons. Firstly, a base is required to deprotonate the secondary amine of N-methylanthranilic acid, thereby increasing its nucleophilicity for the attack on the alkylating agent. Secondly, it neutralizes the hydrochloric acid byproduct formed during the reaction. Thirdly, since the starting material and product both contain carboxylic acid groups, a sufficient amount of base is needed to maintain their solubility in an aqueous medium by forming the corresponding carboxylate salts. Typically, an excess of a base like sodium hydroxide or potassium carbonate is used.

Q3: What are the primary challenges when moving from bench-scale to pilot-plant scale?

The main challenges in scaling up this synthesis include:

  • Thermal Management: The N-alkylation reaction is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of side products. This requires controlled addition rates and a reactor with adequate cooling capacity.

  • Homogeneity: Ensuring proper mixing in a large reactor is vital for maintaining consistent reaction kinetics and temperature throughout the vessel. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

  • Work-up and Isolation: Isolating the product, which is an amino acid, can be challenging. At its isoelectric point, it has minimum solubility and will precipitate. On a large scale, handling the resulting slurry, ensuring efficient filtration, and thorough washing to remove inorganic salts becomes a significant operational step.

  • Material Handling: Handling large quantities of corrosive reagents like chloroacetic acid and strong bases requires stringent safety protocols and appropriate personal protective equipment (PPE).

Q4: How can I effectively monitor the reaction's progress?

High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring this reaction.[1] It allows for the quantitative determination of the starting material, product, and any significant impurities. A typical method would use a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water gradient buffered with a small amount of acid like formic or phosphoric acid.[1][2] For quick, qualitative checks, Thin-Layer Chromatography (TLC) can also be used, though it may be difficult to achieve good separation between the starting material and the product due to their similar polarities.

Part 2: Synthesis Workflow & Mechanism

The synthesis proceeds via a classical SN2 mechanism. The workflow involves reaction setup, controlled addition, monitoring, and a pH-controlled workup for product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve N-methylanthranilic acid & Base (e.g., NaOH) in Water B Heat to Reaction Temp (e.g., 80-90°C) A->B C Controlled Addition of Sodium Chloroacetate Solution B->C D Monitor Reaction (HPLC/TLC) C->D Hold for several hours E Cool Reaction Mixture D->E Upon completion F Adjust pH to Isoelectric Point (e.g., pH 3-4) with HCl E->F G Precipitate Product F->G H Filter and Wash with Cold Water G->H I Dry Product H->I

Caption: General experimental workflow for the synthesis.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem Probable Cause(s) Expert Solution & Scientific Rationale
1. Low or Stalled Conversion A. Insufficient Base: The reaction requires at least two equivalents of base: one to deprotonate the amine for nucleophilic attack and another to neutralize the generated HCl. A third equivalent is needed to deprotonate the starting material's carboxylic acid for solubility. B. Low Reaction Temperature: The activation energy for the N-alkylation of a secondary amine can be significant. Insufficient thermal energy will result in a sluggish or stalled reaction. C. Hydrolysis of Alkylating Agent: Chloroacetic acid and its salts can hydrolyze to glycolic acid at elevated temperatures and high pH, rendering them inactive for the alkylation reaction.A. Use Stoichiometric Excess of Base: Employ at least 2.5-3.0 equivalents of a strong base (e.g., NaOH, KOH). This ensures the amine remains deprotonated and nucleophilic, and neutralizes byproducts, driving the reaction forward according to Le Châtelier's principle. B. Optimize Temperature: The reaction is typically run at 80-100°C. If conversion is slow, consider a modest increase in temperature (e.g., by 10°C), while monitoring for impurity formation. C. Control Reagent Addition: Add the sodium chloroacetate solution portion-wise or via a controlled addition funnel over time. This maintains a lower instantaneous concentration of the alkylating agent, minimizing its decomposition while still allowing the desired reaction to proceed.
2. Significant Impurity Formation A. O-Alkylation: The carboxylate of N-methylanthranilic acid is also a nucleophile and can compete with the amine to attack the chloroacetate, forming an ester impurity. B. Dialkylation (from Anthranilic Acid): If starting from anthranilic acid instead of N-methylanthranilic acid, over-alkylation to form a tertiary amine is a common side reaction.[3] C. Dimerization: Under certain conditions, especially if using a chloroacetyl chloride intermediate, self-condensation can lead to piperazine-2,5-dione type dimers.[4]A. Leverage Nucleophilicity Differences: Nitrogen is a softer and generally more potent nucleophile than oxygen in this context, so N-alkylation is heavily favored. This side reaction is usually minor but can be suppressed by avoiding excessively high temperatures which can make the reaction less selective. B. Use N-methylated Starting Material: The most effective way to prevent this is to start with N-methylanthranilic acid. If starting from anthranilic acid is necessary, carefully control the stoichiometry of the alkylating agent. C. Use Haloacetic Acid: The direct SN2 reaction with sodium chloroacetate avoids the highly reactive intermediates that lead to dimerization. This route is mechanistically cleaner and preferred for scale-up.
3. Difficult Product Isolation A. Product Remains in Aqueous Phase: The product is an amino acid with high water solubility, especially at high or low pH where it exists as a salt. Extraction into an organic solvent is often inefficient. B. Product Precipitates as an Oil: This is often due to the presence of impurities or residual solvent, which depress the melting point and disrupt the crystal lattice formation. C. High Salt Content in Final Product: During pH adjustment with HCl, a large amount of NaCl is generated. If not washed properly, this will contaminate the final product.A. Isoelectric Point Precipitation: The key is to carefully adjust the pH of the reaction mixture. Bring the pH down slowly with concentrated HCl to the molecule's isoelectric point (typically around pH 3-4). At this pH, the molecule is zwitterionic and has its minimum water solubility, causing it to precipitate. B. Recrystallization: If an oil is obtained, attempt to dissolve it in a minimal amount of hot solvent (e.g., water, ethanol, or a water/ethanol mixture) and allow it to cool slowly to induce crystallization. Seeding with a small crystal of pure product can be beneficial. C. Thorough Washing: Once the product is filtered, wash the filter cake thoroughly with several portions of cold deionized water. This will dissolve and remove the NaCl without significantly dissolving the desired product, which is less soluble in cold water.
Visualizing Potential Side Reactions

SideReactions SM N-Methylanthranilic Acid Product Desired Product SM->Product N-Alkylation (Desired) O_Alkylation Ester Impurity SM->O_Alkylation O-Alkylation (Minor) AlkylatingAgent ClCH2COONa Hydrolysis Glycolic Acid AlkylatingAgent->Hydrolysis Hydrolysis

Caption: Competing reaction pathways during synthesis.

Part 4: Protocol & Analytical Characterization

Example Laboratory-Scale Protocol (50g Scale)
  • Preparation: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add N-methylanthranilic acid (50.0 g, 0.33 mol) and sodium hydroxide (39.6 g, 0.99 mol) to 500 mL of deionized water. Stir until all solids have dissolved.

  • Reaction: Heat the mixture to 90°C. In a separate beaker, dissolve sodium chloroacetate (42.0 g, 0.36 mol) in 150 mL of water. Add this solution to the reaction flask dropwise over 1 hour, maintaining the temperature at 90-95°C.

  • Monitoring: After the addition is complete, hold the reaction at 95°C for 4-6 hours. Monitor the disappearance of N-methylanthranilic acid by HPLC.

  • Work-up: Once the reaction is complete (e.g., <1% starting material remaining), cool the mixture to room temperature, then further cool in an ice bath to ~10°C.

  • Isolation: Slowly add concentrated hydrochloric acid (~85 mL) with vigorous stirring while monitoring the pH. Continue adding acid until the pH reaches 3.5. A thick white precipitate will form.

  • Purification: Stir the slurry at 5-10°C for 1 hour to ensure complete precipitation. Filter the solid product using a Büchner funnel. Wash the filter cake with three 100 mL portions of cold deionized water.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. Expected yield: 55-62 g (80-90%).

Analytical Data Summary
Technique Parameter Expected Result for 2-[(Carboxymethyl)(methyl)amino]benzoic acid
HPLC Purity AssayA single major peak (>99% area) with a retention time distinct from starting materials.[1]
¹H NMR Structural ConfirmationAromatic protons (multiplets, ~6.8-8.0 ppm), a singlet for the N-CH₂ group (~4.2 ppm), a singlet for the N-CH₃ group (~3.1 ppm), and broad signals for the two acidic protons.
Mass Spec (MS) Molecular Weight[M+H]⁺ = 210.07 or [M-H]⁻ = 208.06, confirming the molecular weight of 209.2 g/mol .
FT-IR Functional GroupsBroad O-H stretch from carboxylic acids (~2500-3300 cm⁻¹), C=O stretches (~1680-1720 cm⁻¹), and aromatic C-H/C=C bands.

References

  • Benzoic acid, 2-[(carboxymethyl)amino]- | SIELC Technologies. (2018). Available at: [Link]

  • Analytical data of prepared 2-[(carboxymethyl) amino] benzoic acids | ResearchGate. Available at: [Link]

  • Preparation of N-(2-carboxyphenyl)glycine | PrepChem.com. Available at: [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides | PubMed Central. (2023). Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy | RSC Advances. (2018). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-carboxymethyl-N-methylanthranilic acid

Welcome to the technical support center for the synthesis of N-carboxymethyl-N-methylanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-carboxymethyl-N-methylanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction: Why Optimization Matters

N-carboxymethyl-N-methylanthranilic acid is a valuable building block in pharmaceutical and materials science. Its synthesis, typically involving the N-alkylation of N-methylanthranilic acid, presents several challenges that can impact reaction efficiency and product quality. Controlling side reactions, ensuring complete conversion, and simplifying purification are paramount. This guide provides a systematic, question-and-answer-based approach to overcoming these hurdles, grounded in chemical principles and field-tested expertise.

Reaction Overview: The Carboxymethylation Pathway

The primary synthetic route involves the reaction of N-methylanthranilic acid with a carboxymethylating agent, such as chloroacetic acid or its ester derivatives, in the presence of a base. This is a nucleophilic substitution (SN2) reaction where the secondary amine nitrogen of N-methylanthranilic acid attacks the electrophilic carbon of the alkylating agent.

The choice of base, solvent, temperature, and stoichiometry are critical variables that dictate the reaction's success.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products NMA N-Methylanthranilic Acid DeprotonatedNMA Deprotonated NMA (Anion) NMA->DeprotonatedNMA Base removes H⁺ CAA Chloroacetic Acid TransitionState CAA->TransitionState Base Base (e.g., NaOH, K₂CO₃) DeprotonatedNMA->TransitionState Nucleophilic Attack Product N-carboxymethyl-N- methylanthranilic acid TransitionState->Product Salt Salt (e.g., NaCl) TransitionState->Salt Cl⁻ leaves

Caption: General SN2 mechanism for the carboxymethylation of N-methylanthranilic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Category 1: Low Reaction Yield

Question: My final yield is consistently low. What are the most likely causes and how can I fix it?

Answer: Low yield is a multifaceted problem often stemming from incomplete reactions, competing side reactions, or product loss during workup. Let's break down the primary culprits.

A. Incomplete Reaction

  • Cause: Insufficient activation of the nucleophile or inadequate reaction time/temperature. The secondary amine on N-methylanthranilic acid must be deprotonated by a base to become a potent nucleophile. Both the carboxylic acid and the N-H proton can be deprotonated, creating a dianion which is a highly effective nucleophile.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using at least two equivalents of a sufficiently strong base to deprotonate both the carboxylic acid and the secondary amine. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).[1][2][3] The choice depends on the solvent and desired reaction temperature.

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote side reactions. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction stalls, a controlled increase in temperature may be beneficial.

    • Reaction Time: N-alkylation reactions can be slow. Ensure the reaction is running for an adequate duration (e.g., 3-12 hours), monitoring for the disappearance of the starting material.[1][4]

B. Competing Side Reactions

  • Cause: The primary side reaction is often O-alkylation, where the carboxylate anion attacks the chloroacetic acid. While generally less favorable than N-alkylation, it can occur, especially under certain conditions. Another issue is the potential for over-alkylation, though this is less common with secondary amines compared to primary amines.[5][6]

  • Troubleshooting Steps:

    • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Dimethyl Sulfoxide (DMSO) are often preferred.[1][2][7] They effectively solvate the cations of the base, leaving a more "naked" and reactive amine anion, which favors N-alkylation over O-alkylation. Water can also be used as a solvent, particularly with inorganic bases like NaOH or K₂CO₃.[1]

    • Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent (chloroacetic acid). A large excess can lead to unwanted side products and complicates purification.

    • Order of Addition: Adding the alkylating agent slowly to the mixture of N-methylanthranilic acid and base can help maintain a low instantaneous concentration of the electrophile, minimizing side reactions.

C. Product Loss During Workup and Purification

  • Cause: The product is an amino acid, making it amphoteric and potentially highly soluble in water, especially at neutral pH.[8][9] Improper pH adjustment during extraction or precipitation can lead to significant product loss.

  • Troubleshooting Steps:

    • Acidification: After the reaction is complete, the product needs to be precipitated from the aqueous solution. This is achieved by carefully acidifying the reaction mixture with an acid like hydrochloric acid (HCl) to a pH of approximately 1-2.[1] This protonates the carboxylate group, reducing the molecule's overall polarity and solubility in water, causing it to precipitate.

    • Extraction: If the product doesn't precipitate cleanly, extraction may be necessary. Use a polar organic solvent like ethyl acetate. Ensure the aqueous layer is at the correct acidic pH before extracting.

    • Purification: The crude product can often be purified by recrystallization from solvents like water, methanol, or ethanol.[10]

Caption: Step-by-step experimental workflow for the synthesis.

By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your N-carboxymethyl-N-methylanthranilic acid synthesis.

References

  • ChemicalBook. N-METHYLANTHRANILIC ACID | 119-68-6. Accessed January 17, 2026.
  • Google Patents. EP0847381B1 - Process for preparing n-carboxymethylene-4-chloro-anthranilic acid and its dialkyl esters. Accessed January 17, 2026.
  • Google Patents.
  • Google Patents.
  • International Journal of Drug Development.
  • ACS GCI Pharmaceutical Roundtable.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Published May 26, 2017.
  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Accessed January 17, 2026.
  • Google Patents.
  • ResearchGate. N-alkylation of secondary amine?. Published March 21, 2017.
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Fisher Scientific. SAFETY DATA SHEET - N-Methylanthranilic acid. Accessed January 17, 2026.
  • National Institutes of Health. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Accessed January 17, 2026.
  • International Journal of Pharmaceutical Sciences. Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. Published July 30, 2024.
  • National Institutes of Health. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). Accessed January 17, 2026.
  • PubChem. N-Methylanthranilic acid | C8H9NO2 | CID 67069. Accessed January 17, 2026.
  • Google Patents. GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester. Accessed January 17, 2026.
  • ResearchGate. The Chemistry of Anthranilic Acid | Request PDF. Published August 10, 2025.
  • European Commission.
  • National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Published November 30, 2023.
  • Google Patents. CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester. Accessed January 17, 2026.
  • National Institutes of Health. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Accessed January 17, 2026.
  • Organic Letters.
  • Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Deriv
  • Google Patents.
  • Organic Syntheses. acridone - Organic Syntheses Procedure. Accessed January 17, 2026.
  • Cole-Parmer. Material Safety Data Sheet - N-Methylanthranilic acid. Accessed January 17, 2026.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid by Quantitative NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the absolute purity of starting materials and synthetic intermediates is not merely a matter of record-keeping; it is the bedrock of reproducible, relia...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the absolute purity of starting materials and synthetic intermediates is not merely a matter of record-keeping; it is the bedrock of reproducible, reliable, and safe scientific outcomes. The compound 2-[(Carboxymethyl)(methyl)amino]benzoic acid, a key building block in various synthetic pathways, is no exception. Ensuring its purity is paramount to controlling reaction stoichiometry, minimizing side products, and guaranteeing the integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity validation of 2-[(Carboxymethyl)(methyl)amino]benzoic acid. We will dissect the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance against High-Performance Liquid Chromatography (HPLC), providing the supporting data necessary for informed methodological selection.

The Principle of Quantitative NMR: A Foundation of Trust

Unlike chromatographic techniques that rely on the physical separation of components followed by a detector response, qNMR is founded on a fundamental principle of physics: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][2] This inherent quantitative nature makes qNMR a powerful tool for purity assessment.

The key advantages of this approach are:

  • Primary Ratio Method: qNMR can determine the ratio of different molecules in a sample without needing a specific reference standard of the analyte itself.[1][2] A well-characterized, stable internal standard can be used to quantify any analyte.

  • Structural Confirmation: The same experiment provides unequivocal structural identification of the analyte and any impurities, offering a holistic quality assessment in a single run.[2]

  • Broad Applicability: The method is non-destructive and can be applied to a wide range of small molecules.[3]

Regulatory bodies are increasingly recognizing qNMR as a primary method for purity determination, underscoring its reliability and robustness in pharmaceutical quality control.[4]

A Validated Experimental Protocol for qNMR Purity Assessment

Trustworthiness in an analytical protocol is achieved when the system is self-validating. The following step-by-step methodology for determining the purity of 2-[(Carboxymethyl)(methyl)amino]benzoic acid is designed with this principle in mind, explaining the causality behind each critical parameter.

Experimental Workflow

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: NMR Data Acquisition cluster_proc Step 3: Data Processing & Calculation A Accurately weigh Analyte (~15-20 mg) B Accurately weigh Certified Internal Standard (IS) (e.g., Maleic Acid) C Dissolve both in a precise volume of deuterated solvent (e.g., 600 µL DMSO-d6) B->C D Use a high-field NMR (≥400 MHz) C->D E Set critical parameters: - Pulse Program: zg30 - Relaxation Delay (d1): ≥ 5x T1 - Scans (ns): 16-32 D->E F Apply Fourier Transform, Phase and Baseline Correction E->F G Integrate well-resolved signals for both Analyte and IS F->G H Calculate Purity using the established formula G->H

Caption: Workflow for qNMR Purity Determination.

Detailed Methodological Steps:
  • Sample and Standard Preparation:

    • Action: Accurately weigh approximately 15-20 mg of 2-[(Carboxymethyl)(methyl)amino]benzoic acid into an NMR tube using a calibrated analytical balance (to 0.01 mg). Record the exact mass (m_analyte).

    • Causality: Accurate weighing is the cornerstone of any quantitative analysis. The mass measurement directly influences the final purity calculation.

    • Action: Accurately weigh an appropriate amount of a certified internal standard (IS), such as maleic acid or 1,4-dinitrobenzene, into the same NMR tube. Record the exact mass (m_IS).

    • Causality: The choice of IS is critical. It must be of high, certified purity, chemically inert towards the analyte, and possess sharp, well-resolved signals that do not overlap with any analyte or solvent signals. Benzoic acid and maleic acid are common choices.[4][5]

    • Action: Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube. Ensure complete dissolution by gentle vortexing.

    • Causality: DMSO-d6 is an excellent choice for compounds with both aromatic and carboxylic acid functionalities, ensuring good solubility.

  • NMR Instrument Parameters (on a ≥400 MHz Spectrometer):

    • Action: Set the pulse program to a standard 30° or 90° pulse experiment (e.g., 'zg30' on Bruker systems).

    • Causality: This is a simple and robust pulse sequence suitable for quantitative measurements.

    • Action: Set the relaxation delay (d1) to be at least 5 times the longest spin-lattice relaxation time (T1) of any signal being integrated (both analyte and IS). A conservative value of 30-60 seconds is often sufficient.

    • Causality: This is the single most critical parameter for accurate quantification. An insufficient delay will lead to incomplete relaxation of the nuclei between pulses, causing signal saturation and underestimation of the integral area, thereby invalidating the results.[2][6]

    • Action: Set the number of scans to 16 or 32.

    • Causality: This provides an excellent signal-to-noise ratio for accurate integration without unnecessarily long experiment times.

  • Data Processing and Purity Calculation:

    • Action: After data acquisition, perform Fourier transformation. Manually phase the spectrum and apply a high-order polynomial baseline correction to ensure a flat, even baseline across the entire spectrum.

    • Causality: Inaccurate phasing or a distorted baseline will introduce significant errors into the integration values. Manual correction by a trained scientist is superior to automated routines for high-accuracy work.[7]

    • Action: Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For 2-[(Carboxymethyl)(methyl)amino]benzoic acid, aromatic protons are often good candidates. For maleic acid (IS), the two olefinic protons give a sharp singlet. Integrate these signals.

    • Action: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte & I_IS: Integral values for the analyte and internal standard signals.

    • N_analyte & N_IS: Number of protons corresponding to the integrated signals.

    • MW_analyte & MW_IS: Molecular weights of the analyte and internal standard.

    • m_analyte & m_IS: Masses of the analyte and internal standard.

    • P_IS: Purity of the certified internal standard.

Method Validation: Adhering to Scientific Integrity

For use in regulated environments, any analytical procedure must be validated to demonstrate its fitness for purpose.[8] The qNMR method described should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

G center Validated qNMR Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOQ Limit of Quantification (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Core Parameters for Analytical Method Validation.

Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of potential impurities or degradation products. This is an inherent strength of NMR.[11]

  • Linearity: Demonstrating a direct, proportional relationship between the concentration of the analyte and the NMR signal response over a defined range.[11]

  • Accuracy: The closeness of the measured purity value to the true value, often assessed by spiking a sample with a known amount of analyte. It should be reported as percent recovery.[10][11]

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).[11]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[12]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in experimental parameters (e.g., temperature, relaxation delay).[11]

Comparison with High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry. A head-to-head comparison reveals the distinct advantages and complementary nature of each technique.[13][14]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the number of nuclei; provides structural information.[1][2]Physical separation based on partitioning, followed by detection (e.g., UV-Vis).[15]
Reference Standard Requires a certified, structurally unrelated internal standard.[16]Typically requires a specific, certified reference standard of the analyte itself for accurate quantification.
Quantification A primary ratio method; response is independent of molecular structure.[1]Relies on a detector response factor which can vary significantly between the analyte and impurities.
Sensitivity Lower sensitivity; best for quantifying components >0.1%.High sensitivity; excellent for detecting and quantifying trace-level impurities.[6]
Speed & Development Rapid for single samples; minimal method development required.[17]Can require extensive method development (column, mobile phase, gradient) to achieve separation.
Information Output Provides purity, structural confirmation, and impurity identification in one experiment.[6]Provides retention time and peak area; impurity identification requires further analysis (e.g., LC-MS).

The choice between HPLC and qNMR depends on the analytical goal. For highly sensitive impurity profiling, HPLC is superior. For rapid, accurate, and absolute purity determination of the bulk material with simultaneous identity confirmation, qNMR is exceptionally powerful. The most rigorous approach involves using both techniques orthogonally.[6][15] HPLC can demonstrate the absence of trace impurities, while qNMR confirms the identity and provides an accurate, absolute measure of the purity of the bulk material.[6]

Conclusion

The validation of 2-[(Carboxymethyl)(methyl)amino]benzoic acid purity by quantitative NMR is a robust, reliable, and scientifically sound approach. Its foundation in the direct proportionality between signal and molar concentration makes it a primary analytical method that provides not only a precise purity value but also unequivocal structural confirmation. While HPLC remains the gold standard for trace impurity detection, qNMR offers unparalleled accuracy and efficiency for determining the absolute purity of the main component. For laboratories engaged in drug discovery and development, integrating qNMR into their quality control workflows provides a self-validating system that ensures the highest level of confidence in the quality of their chemical entities.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). National Center for Biotechnology Information. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review. [Link]

  • Purity comparison by NMR and HPLC. (2014). ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation (ICH). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • HPLC, a modular technique that complements NMR. (2024). SPECIFIC POLYMERS. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013). PubMed. [Link]

  • Method for preparing 3-amino-2-methyl benzoic acid. (2014).
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2021). Taylor & Francis Online. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (2014). SciSpace. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021).

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Comparative

biological activity of 2-[(Carboxymethyl)(methyl)amino]benzoic acid versus EDTA

An In-Depth Comparative Guide to the Biological Activity of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid versus EDTA A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals In the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid versus EDTA

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of molecular tools for biological research and therapeutic development, chelating agents are indispensable. They are the masters of metal ion control, capable of sequestering metallic cations to deactivate enzymes, prevent oxidative damage, and modulate cellular pathways. The gold standard, Ethylenediaminetetraacetic acid (EDTA), is a ubiquitous workhorse in laboratories worldwide, celebrated for its potent, broad-spectrum metal-binding capabilities.

This guide, however, ventures beyond the familiar, placing EDTA in a direct comparative context with a lesser-known but structurally intriguing alternative: 2-[(Carboxymethyl)(methyl)amino]benzoic acid . While extensive public data on the biological activity of this specific anthranilic acid derivative is scarce, its molecular architecture—blending features of classic aminopolycarboxylates with the unique properties of an anthranilate scaffold—presents a compelling case for investigation.

This document serves as both a comparative analysis based on available chemical principles and a practical guide for researchers. We will dissect the structural and functional differences between these two molecules, infer the potential biological activities of 2-[(Carboxymethyl)(methyl)amino]benzoic acid based on its chemical family, and provide robust, field-proven experimental protocols to empower researchers to conduct their own direct comparisons.

Part 1: A Tale of Two Chelators: Structural and Mechanistic Foundations

At the heart of any chelator's biological activity is its ability to form stable, coordinate bonds with metal ions. This action, known as chelation, is dictated by the molecule's structure—specifically, the number and spatial arrangement of electron-donating atoms.

Ethylenediaminetetraacetic acid (EDTA): The Hexadentate Powerhouse

EDTA is a linear aminopolycarboxylic acid. Its power lies in its six potential binding sites (a hexadentate ligand): two nitrogen atoms from the ethylenediamine backbone and four oxygen atoms from the carboxylate groups.[1] This structure allows it to form a highly stable, 1:1 octahedral complex with most divalent and trivalent metal ions, effectively wrapping around and sequestering them from the biological environment.[2] This strong, indiscriminate binding is both its greatest strength and a potential weakness, as it can deplete essential physiological metals if not used with care.[2]

2-[(Carboxymethyl)(methyl)amino]benzoic acid: The Anthranilate Hybrid

2-[(Carboxymethyl)(methyl)amino]benzoic acid, also known as N-methyl-N-(carboxymethyl)anthranilic acid, presents a more nuanced structure. It is a tridentate ligand, possessing three potential coordination sites: the nitrogen atom, the oxygen from the carboxymethyl group, and the oxygen from the benzoic acid carboxyl group.

While it has fewer binding sites than EDTA, its anthranilic acid core—a benzoic acid substituted with an amino group—is a recognized pharmacophore. Derivatives of anthranilic acid are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and even anticancer effects.[3][4][5] This suggests that its biological impact may extend beyond simple metal sequestration, potentially involving interactions with specific biological targets.

Diagram: Comparative Molecular Structures

Here we visualize the fundamental structural differences that underpin the distinct chelating potentials of EDTA and 2-[(Carboxymethyl)(methyl)amino]benzoic acid.

G cluster_EDTA EDTA Structure cluster_CMA 2-[(Carboxymethyl)(methyl)amino]benzoic acid Structure EDTA_img EDTA_label EDTA (Ethylenediaminetetraacetic acid) - Hexadentate Ligand - Two amine nitrogens - Four carboxylate oxygens CMA_img CMA_label 2-[(Carboxymethyl)(methyl)amino]benzoic acid - Tridentate Ligand - One amine nitrogen - Two carboxylate oxygens - Anthranilic acid scaffold

Caption: Molecular structures of EDTA and 2-[(Carboxymethyl)(methyl)amino]benzoic acid.

Part 2: Comparative Analysis of Biological Activity

A direct, data-driven comparison is hampered by the limited research on 2-[(Carboxymethyl)(methyl)amino]benzoic acid. However, by contrasting the well-documented profile of EDTA with the known activities of the broader anthranilic acid derivative class, we can construct a robust comparative framework.

Metal Ion Chelation and Selectivity

The defining biological activity of both molecules is metal chelation. This action is critical for inhibiting metal-dependent enzymes, such as Matrix Metalloproteinases (MMPs), which require Zn²⁺ and Ca²⁺ for their catalytic function.[3][6]

  • EDTA: Exhibits high-affinity, broad-spectrum chelation. It forms very stable complexes with a wide range of divalent and trivalent metal ions, including Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, and Pb²⁺.[2][7] This makes it a potent but non-selective inhibitor of metalloenzymes. Its use in medicine for treating heavy metal poisoning is a testament to its strong binding capacity.[8][9]

Inhibition of Metalloenzymes (e.g., Matrix Metalloproteinases)

MMPs are a family of zinc-dependent endopeptidases crucial in tissue remodeling, and their dysregulation is implicated in diseases like cancer and arthritis.[3][11] Chelating agents are a major class of MMP inhibitors.

  • EDTA: Acts as a non-specific MMP inhibitor by sequestering the catalytic Zn²⁺ ion essential for their function.[6] It is often used in in vitro assays as a positive control for MMP inhibition.[12] Its clinical utility as an MMP inhibitor is limited by its lack of specificity and poor cell permeability.

  • 2-[(Carboxymethyl)(methyl)amino]benzoic acid & Anthranilates: The potential for MMP inhibition is high. Some anthranilate sulfonamide derivatives have been specifically reported as MMP inhibitors.[13] The mechanism would be similar to EDTA—chelation of the active site zinc ion. However, the anthranilic acid scaffold could provide additional interactions with the enzyme's active site pockets, potentially leading to greater specificity for certain MMP isozymes compared to the brute-force sequestration by EDTA. This is a critical area for experimental validation.

Cytotoxicity and Cellular Effects

The impact of a chelator on cell viability is a crucial parameter, determining its therapeutic window.

  • EDTA: Generally exhibits low cytotoxicity at concentrations used in cell culture to detach cells or inhibit enzymes.[12] However, at higher concentrations or with prolonged exposure, it can induce cell death by depleting essential divalent cations, disrupting cell adhesion and signaling.

  • 2-[(Carboxymethyl)(methyl)amino]benzoic acid & Anthranilates: The cytotoxicity is unknown. However, various anthranilic acid derivatives have demonstrated significant biological effects, including cytotoxicity against cancer cell lines.[14][15] This suggests that the biological activity of this compound might be more complex than that of EDTA, potentially involving mechanisms beyond metal chelation that could lead to apoptosis or cell cycle arrest. This dual potential—as both a chelator and a bioactive scaffold—makes it a compelling candidate for investigation in oncology.

Table 1: Comparative Summary of Properties and Activities

FeatureEDTA2-[(Carboxymethyl)(methyl)amino]benzoic acid (Inferred)
Primary Function Broad-spectrum metal chelation[16]Metal chelation; potential for other biological activities
Structure Aminopolycarboxylic acid[2]N-substituted Anthranilic Acid Derivative
Chelation Denticity Hexadentate (6 binding sites)[1]Tridentate (3 binding sites)
Metal Complex Stability Very High, non-selective[2]Moderate, likely more selective than EDTA
MMP Inhibition Potent, non-specific inhibitor[6]Predicted to inhibit MMPs; potential for specificity[13]
Known Cytotoxicity Low at typical lab concentrations, increases with dose[12]Unknown; other anthranilates show cytotoxicity[14][15]
Data Availability ExtensiveVery Limited

Part 3: Experimental Protocols for Direct Comparison

To address the data gap and provide a definitive comparison, the following detailed protocols are provided. These workflows are designed to be self-validating, with integrated controls to ensure data integrity.

Experiment 1: Matrix Metalloproteinase (MMP-2) Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of each chelator against a representative metalloenzyme, MMP-2.

Causality: The choice of a fluorescence-quenched (FQ) substrate provides a highly sensitive, continuous kinetic readout of enzyme activity. Inhibition is measured directly as a decrease in the rate of fluorescence increase, allowing for precise quantification of inhibitor potency. EDTA is included as a positive control for non-specific chelation-based inhibition.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

    • Enzyme Stock: Recombinant human pro-MMP-2. Activate immediately before use by incubating with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C. Dilute the activated MMP-2 to 2X final concentration (e.g., 10 nM) in Assay Buffer.

    • Substrate Stock: FQ-MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Dissolve in DMSO to 1 mM, then dilute in Assay Buffer to 2X final concentration (e.g., 20 µM).

    • Inhibitor Stocks: Prepare 10 mM stock solutions of EDTA and 2-[(Carboxymethyl)(methyl)amino]benzoic acid in DMSO. Create a 10-point serial dilution series (e.g., 2-fold dilutions) in DMSO.

  • Assay Procedure (96-well black microplate):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of each inhibitor dilution to the respective wells. For controls, add 1 µL of DMSO (no inhibition) and 1 µL of a high concentration of EDTA (e.g., 1 mM final, max inhibition).

    • Add 25 µL of the 2X activated MMP-2 solution to all wells except the "substrate only" blank.

    • Pre-incubate the plate for 30 minutes at 37°C to allow inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30-60 minutes.

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: MMP-2 Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions A1 Add Buffer & Inhibitor to 96-well plate P1->A1 A2 Add activated MMP-2 Enzyme A1->A2 A3 Incubate (30 min, 37°C) A2->A3 A4 Initiate with Substrate A3->A4 D1 Measure Fluorescence Kinetics A4->D1 D2 Calculate Reaction Velocities (Slopes) D1->D2 D3 Normalize Data and Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for determining the IC₅₀ of chelators against MMP-2.

Experiment 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of the chelators on a relevant cell line (e.g., human fibroblasts or a cancer cell line).

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability. This provides a robust measure of the compound's overall cellular toxicity.

Methodology:

  • Cell Culture:

    • Culture cells (e.g., L929 mouse fibroblasts) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells into a 96-well clear plate at a density of 1 x 10⁴ cells/well in 100 µL of media and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare 2X working solutions of the chelators (EDTA and 2-[(Carboxymethyl)(methyl)amino]benzoic acid) in culture media from 1000X DMSO stocks. Create an 8-point serial dilution series.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the test compounds.

    • Include "cells only" (untreated) and "media only" (blank) controls.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "media only" blank from all other values.

    • Calculate cell viability as a percentage relative to the untreated "cells only" control: (Abs_treated / Abs_untreated) * 100.

    • Plot the percent viability versus the logarithm of the compound concentration to visualize the cytotoxic effect and determine the CC₅₀ (50% cytotoxic concentration) if applicable.

Conclusion and Future Outlook

While EDTA remains a powerful and well-understood tool, the exploration of alternatives like 2-[(Carboxymethyl)(methyl)amino]benzoic acid is essential for scientific advancement. This guide establishes a clear rationale for this comparison, grounded in fundamental chemical principles. The structural dichotomy is clear: EDTA is a potent, indiscriminate chelator, while 2-[(Carboxymethyl)(methyl)amino]benzoic acid represents a class of compounds with potentially more nuanced, dual-function capabilities—combining moderate chelation with the inherent bioactivity of the anthranilate scaffold.

The provided experimental protocols offer a clear and robust path for researchers to generate the missing data, enabling a direct, evidence-based comparison. The results of such studies will be invaluable, determining whether 2-[(Carboxymethyl)(methyl)amino]benzoic acid is merely a weaker EDTA or a novel tool with a unique profile of selectivity and biological activity, potentially offering new avenues for therapeutic intervention in metalloenzyme-driven diseases.

References

  • Rao, B. K., et al. (2008). Stability Constants of Ternary Complexes of Cu(II) and Ni(II) With N-Substituted Anthranilic Acids. Asian Journal of Chemistry, 20(7), 5622-5626.
  • Pivatto, K., et al. (2018). Cytotoxicity of Chelating Agents Used In Endodontics and Their Influence on MMPs of Cell Membranes. Brazilian Dental Journal, 29(5), 450-455. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Disodium edetate? Retrieved from: [Link]

  • Non-Affiliated Source. (2026). Medical Applications of EDTA: Beyond Chelation Therapy.
  • Tariq, M. & Dahl, J. (2023). Ethylenediaminetetraacetic Acid (EDTA). In: StatPearls. StatPearls Publishing. Available from: [Link]

  • Cohen, S. M. (2011). Identifying chelators for metalloprotein inhibitors using a fragment-based approach. Journal of Medicinal Chemistry, 54(2), 549-559.
  • Verma, R. P., & Hansch, C. (2007). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Chemical Reviews, 107(7), 2865-2917.
  • Farina, A. R., et al. (1998).
  • Molecool. (n.d.). EDTA - Molecule of the Month. Retrieved from: [Link]

  • Latent Semantic Indexing. (2025). Ethylenediaminetetraacetic acid: Significance and symbolism. Retrieved from: [Link]

  • Nowack, B. (2002). Environmental Chemistry of Aminopolycarboxylate Chelating Agents. Environmental Science & Technology, 36(19), 4009-4016.
  • Kamal, A., et al. (2013). Investigation on biological activities of anthranilic acid sulfonamide analogs. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 43-47.
  • Harris, W. F., & Sweet, T. R. (1956). The Stability of Metal Chelates of Substituted Anthranilic Acids. Journal of the American Chemical Society, 78(3), 509-511.
  • Avdeef, A., & Kearney, D. L. (1982). Chelating Behavior between Metal Ions and EDTA in Sol−Gel Matrix. Analytical Chemistry, 54(13), 2302-2306.
  • Finnegan, S., et al. (2015). EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care. Advances in Wound Care, 4(7), 415-421.
  • Pivatto, K., et al. (2018). Cytotoxicity of Chelating Agents Used In Endodontics and Their Influence on MMPs of Cell Membranes. Brazilian Dental Journal, 29(5), 450-455.
  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-954.
  • Al-Majid, A. M., et al. (2022).
  • Aboshanab, A. M., et al. (2021). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Journal of the Iranian Chemical Society, 18(11), 2829-2849.

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Validation

A Comparative Guide to Analytical Method Validation for Quantifying N-(o-carboxyphenyl)-N-methylglycine

For researchers, scientists, and drug development professionals, the robust quantification of N-(o-carboxyphenyl)-N-methylglycine is critical for ensuring product quality, safety, and efficacy. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of N-(o-carboxyphenyl)-N-methylglycine is critical for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantification of this molecule, grounded in established validation principles. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed experimental protocols and performance expectations. This document is designed to empower you to select and validate the most appropriate analytical method for your specific application.

The Importance of Validated Analytical Methods

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. Regulatory bodies such as the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[1][2][3][4][5][6] These guidelines emphasize that analytical procedure validation is not a one-time event but a continuous process throughout the method's lifecycle.[7] A validated method provides assurance of reliability, consistency, and accuracy of the data generated.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for quantifying N-(o-carboxyphenyl)-N-methylglycine depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Here, we compare two widely used techniques: HPLC-UV and LC-MS/MS.

Performance Metric HPLC-UV LC-MS/MS
Selectivity Moderate to HighVery High
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to fg/mL range
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 15%
Throughput ModerateHigh
Cost LowerHigher
Expertise Required ModerateHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore. N-(o-carboxyphenyl)-N-methylglycine, with its aromatic ring, is a suitable candidate for this method.

Principle of HPLC-UV

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected by a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte.

Experimental Protocol for HPLC-UV Method Validation

This protocol outlines the steps for validating an HPLC-UV method for the quantification of N-(o-carboxyphenyl)-N-methylglycine in a drug substance.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer).[8] The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: Determined by measuring the UV spectrum of N-(o-carboxyphenyl)-N-methylglycine to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

2. Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][11] This is demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the analyte standard, and a sample spiked with known impurities.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response should be established.[8][10] This is typically assessed by analyzing a series of at least five concentrations across the expected range. The correlation coefficient (R²) should be greater than 0.99.

  • Accuracy: The closeness of the test results to the true value.[10] It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD_Start Define Analytical Target Profile MD_Opt Optimize Chromatographic Conditions MD_Start->MD_Opt Specificity Specificity MD_Opt->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Analysis Robustness->Routine_Use Implement Lifecycle Lifecycle Management Routine_Use->Lifecycle

Caption: Workflow for HPLC method validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of N-(o-carboxyphenyl)-N-methylglycine in biological matrices, LC-MS/MS is the method of choice.[13][14]

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After separation by LC, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

Experimental Protocol for LC-MS/MS Method Validation

This protocol outlines the key steps for validating an LC-MS/MS method for quantifying N-(o-carboxyphenyl)-N-methylglycine in human plasma.

1. Sample Preparation:

  • Due to the complexity of biological matrices, a robust sample preparation method is crucial. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or a mixed-mode column can be used.[15]

  • Mobile Phase: Typically a gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an additive like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

  • MRM Transitions: The precursor ion (typically [M+H]⁺ or [M-H]⁻) and a stable product ion are determined by infusing a standard solution of the analyte into the mass spectrometer.

3. Validation Parameters:

Validation for bioanalytical methods follows guidelines from the EMA and FDA, which have some differences from the ICH guidelines for drug substance and product analysis.[3][16][17]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[18]

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. For bioanalytical methods, the acceptance criteria are typically a bit wider than for pharmaceutical analysis, with a precision (RSD) of ≤15% and an accuracy within ±15% of the nominal value (±20% at the LLOQ).[16]

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is a critical parameter to evaluate in LC-MS/MS methods.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction LC LC Separation Extraction->LC Ionization Ionization (ESI) LC->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Detection (Q3) CID->MS2 Quantification Quantification MS2->Quantification Validation Validation Report Quantification->Validation

Caption: LC-MS/MS analytical workflow.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of N-(o-carboxyphenyl)-N-methylglycine is dictated by the specific requirements of the analysis. HPLC-UV is a cost-effective and reliable method for routine quality control of drug substances where high sensitivity is not required. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications and for the detection of trace-level impurities.

Regardless of the chosen method, a thorough validation in accordance with the relevant regulatory guidelines is imperative to ensure the generation of high-quality, reliable, and reproducible data.[19][20] This guide provides a framework for the development and validation of analytical methods for N-(o-carboxyphenyl)-N-methylglycine, empowering scientists to make informed decisions and ensure the integrity of their analytical results.

References

  • Analytical Method Validation as the First Step in Drug Quality Control. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]

  • A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. (2018). Asian Journal of Research in Chemistry. Retrieved January 17, 2026, from [Link]

  • Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • A Novel Method for Development and Validation of the Degradation Products Analysis of N‑Carbamylglutamate with UHPLC by Using. (2024). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. (2010). BioPharm International. Retrieved January 17, 2026, from [Link]

  • Determination of N-carboxymethyllysine by a reversed-phase high-performance liquid chromatography method. (2000). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011). NIH. Retrieved January 17, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. Retrieved January 17, 2026, from [Link]

  • (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Bioanalytical method validation. (2011). European Medicines Agency. Retrieved January 17, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 17, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 17, 2026, from [Link]

  • Separation of N-Dodecanoyl-N-methylglycine on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved January 17, 2026, from [Link]

  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (2019). Future Science. Retrieved January 17, 2026, from [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. Retrieved January 17, 2026, from [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved January 17, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved January 17, 2026, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). PharmaLex. Retrieved January 17, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 17, 2026, from [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. (2022). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. (2022). TGA Consultation Hub. Retrieved January 17, 2026, from [Link]

  • Sarcosine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 17, 2026, from [Link]

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Validation

A Researcher's Guide to Purity Standards for 2-[(Carboxymethyl)(methyl)amino]benzoic Acid

For researchers, scientists, and professionals in drug development, the integrity of your results is paramount. The purity of the reagents you employ is a foundational pillar of this integrity.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your results is paramount. The purity of the reagents you employ is a foundational pillar of this integrity. This guide provides an in-depth comparison of purity standards for 2-[(Carboxymethyl)(methyl)amino]benzoic acid, a versatile N-aryl glycine derivative. We will explore its applications, the critical impact of impurities, and provide robust analytical protocols to ensure the quality of this compound in your research endeavors.

The Significance of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid in Research

2-[(Carboxymethyl)(methyl)amino]benzoic acid, a substituted N-aryl glycine and a derivative of anthranilic acid, belongs to a class of compounds with significant utility across various scientific fields. Its structural features—a carboxylic acid group on an aromatic ring and an amino acid-like side chain—confer properties that make it valuable in:

  • Organic Synthesis: As a building block for more complex molecules, particularly in the synthesis of N-heterocycles and unnatural amino acids for peptide chemistry.[1][2]

  • Materials Science: N-aryl glycines are recognized for their role as initiators in photopolymerization processes.[3][4]

  • Pharmacology: The N-substituted anthranilic acid scaffold is a known pharmacophore, with many derivatives exhibiting anti-inflammatory and analgesic properties.[5][6][7][8][9][10]

  • Biochemical Assays: Due to its structural similarity to chelating agents like EDTA, it has the potential to act as a metal ion chelator or a specialized biological buffer. The presence of two carboxyl groups and a tertiary amine nitrogen allows it to form stable complexes with metal ions.

Given these applications, the purity of 2-[(Carboxymethyl)(methyl)amino]benzoic acid is not merely a matter of good practice; it is a critical variable that can profoundly influence experimental outcomes.

The Adversaries Within: A Profile of Potential Impurities

The purity of 2-[(Carboxymethyl)(methyl)amino]benzoic acid is largely dictated by its synthetic route. A common method for synthesizing related N-substituted anthranilic acids involves the reaction of anthranilic acid with a haloacetate.[5][6] Another general approach is the palladium-catalyzed N-arylation of amino acid esters.[11]

Based on these synthetic pathways, potential impurities can be categorized as follows:

Impurity CategorySpecific ExamplesPotential Source
Starting Materials Unreacted Anthranilic Acid, Methyl Anthranilate, Chloroacetic Acid, Bromoacetic AcidIncomplete reaction during synthesis.
Reaction Byproducts Di-substituted products, products of side-chain hydrolysisSide reactions occurring during the main synthetic step.
Reagents & Catalysts Palladium complexes, inorganic salts (e.g., carbonates, phosphates)Carryover from the reaction and workup steps.[11]
Solvent Residues DMF, THF, Toluene, etc.Incomplete removal after reaction and purification.
Heavy Metals Lead, Cadmium, Mercury, Arsenic, PalladiumContamination from reagents, catalysts, or manufacturing equipment.[12]
Related Amino Acids Other N-aryl glycine derivativesCross-contamination or impurities in starting materials.[13]

The Ripple Effect: How Impurities Compromise Research Integrity

The presence of even trace amounts of these impurities can have significant and often unforeseen consequences.

Case Study 1: The Misleading Results from Metal Ion Contamination

In many biological assays, precise control over metal ion concentration is critical. Heavy metal ions are known to interfere with protein function, cause oxidative stress, and can inhibit or aberrantly activate enzymes.[14][15]

A Comparison of Chelating Agents

When the intended application involves metal ion control, it is crucial to compare the performance of 2-[(Carboxymethyl)(methyl)amino]benzoic acid with standard chelators. The choice of chelator can significantly impact the outcome of an experiment.

Chelating AgentKey Characteristics
EDTA Strong, general-purpose chelator for divalent cations. High affinity for Ca²⁺ and Mg²⁺.
EGTA Higher selectivity for Ca²⁺ over Mg²⁺, making it ideal for buffering calcium in the presence of magnesium.[16]
2-[(Carboxymethyl)(methyl)amino]benzoic acid Potential for specific metal ion coordination due to its unique structure. Its affinity profile for various metal ions is not as well-characterized as EDTA or EGTA and must be determined empirically for the specific application.
Case Study 2: Interference in Polymerization and Synthesis

In photopolymerization reactions, impurities can act as radical scavengers or alternative initiators, altering the polymerization kinetics and the properties of the final material.[4] In organic synthesis, reactive impurities can participate in side reactions, reducing the yield of the desired product and complicating its purification.

Establishing Trust: A Self-Validating Purity Analysis Workflow

Given that suppliers may not provide extensive analytical data for this compound, researchers must assume the responsibility of quality control.[17] The following workflow provides a multi-tiered approach to validating the purity of 2-[(Carboxymethyl)(methyl)amino]benzoic acid.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Purity Quantification & Structural Confirmation cluster_2 Phase 3: Trace Impurity Analysis (Application-Specific) start Receive Compound coa Review Certificate of Analysis (CoA) start->coa tlc Thin Layer Chromatography (TLC) coa->tlc mp Melting Point Determination tlc->mp hplc High-Performance Liquid Chromatography (HPLC) mp->hplc nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr ms Mass Spectrometry (MS) nmr->ms ftir FTIR Spectroscopy ms->ftir icpms ICP-MS for Heavy Metals ftir->icpms gc GC-MS for Residual Solvents icpms->gc end Compound Qualified for Research gc->end

Caption: A multi-phase workflow for purity validation.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of 2-[(Carboxymethyl)(methyl)amino]benzoic acid. It should be optimized for your specific instrumentation.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.22 µm filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-[(Carboxymethyl)(methyl)amino]benzoic acid.

    • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. A purity level of >98% is generally recommended for most research applications.

Experimental Protocol: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Heavy Metal Detection

This is a highly sensitive technique for detecting trace metal impurities.[12][18]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 50 mg of the compound into a clean microwave digestion vessel.

    • Add 5 mL of trace-metal grade nitric acid and 1 mL of trace-metal grade hydrogen peroxide.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • Allow the vessel to cool to room temperature.

    • Carefully open the vessel and dilute the digested sample to 50 mL with deionized water.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards from a certified stock solution covering the expected concentration range of impurities (e.g., 0, 1, 5, 10, 50 ppb).

    • Use an internal standard (e.g., Scandium, Yttrium) to correct for matrix effects and instrument drift.

  • Analysis:

    • Aspirate the prepared sample into the ICP-MS.

    • Monitor for key elemental impurities such as Pd, Pb, As, Cd, and Hg.

  • Data Analysis:

    • Quantify the concentration of each metal against the calibration curve.

    • Acceptable limits for heavy metals in research-grade reagents are typically in the low parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the application's sensitivity to metal ion interference.

Logical Framework for Selecting and Qualifying a Reagent

The decision-making process for qualifying a batch of 2-[(Carboxymethyl)(methyl)amino]benzoic acid should be systematic and risk-based, tailored to the intended research application.

G cluster_screening Initial Screening cluster_synthesis_req Requirements for Synthesis cluster_biological_req Requirements for Biological Assays start Define Research Application app_type Application Type? start->app_type synthesis Organic Synthesis / Polymerization app_type->synthesis Synthesis biological Biological Assay / Chelation app_type->biological Biological purity_syn High Purity (>98% by HPLC) Absence of reactive functional groups synthesis->purity_syn purity_bio High Purity (>99% by HPLC) biological->purity_bio confirm_syn Confirm structure by NMR/MS purity_syn->confirm_syn end_node Proceed with Experiment confirm_syn->end_node metals_bio Low Heavy Metals (<1 ppm by ICP-MS) purity_bio->metals_bio endo_bio Endotoxin testing (if applicable) metals_bio->endo_bio endo_bio->end_node

Sources

Comparative

A Senior Application Scientist's Guide to the Bioactivity Screening of Novel Aminobenzoic Acid Derivatives

Introduction: The Versatile Scaffold of Aminobenzoic Acid In the landscape of medicinal chemistry, the aminobenzoic acid (ABA) scaffold stands out as a remarkably versatile building block.[1] Its simple aromatic structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Aminobenzoic Acid

In the landscape of medicinal chemistry, the aminobenzoic acid (ABA) scaffold stands out as a remarkably versatile building block.[1] Its simple aromatic structure, featuring both amino and carboxyl groups, allows for extensive derivatization, paving the way for a vast chemical space of novel molecules.[1] Historically, para-aminobenzoic acid (PABA) is known as a precursor in the folate synthesis pathway of many microorganisms.[1][2] However, the therapeutic potential of its derivatives extends far beyond this, with research demonstrating significant anticancer, antimicrobial, anti-inflammatory, and even anti-Alzheimer's properties.[1][3][4][5]

This guide is designed for researchers, scientists, and drug development professionals embarking on the journey of discovering and characterizing novel aminobenzoic acid derivatives. It is not a rigid protocol but a strategic framework. Here, we will dissect the causality behind experimental choices, compare key screening methodologies with supporting data, and provide the self-validating protocols necessary to move from a newly synthesized compound to a promising "hit." Our focus is on establishing a robust, logical, and efficient screening cascade to identify and prioritize candidates with the highest therapeutic potential.

Part 1: Architecting a Strategic Screening Cascade

A successful screening campaign is not a random assortment of assays; it is a structured, multi-tiered process known as a screening cascade. The fundamental principle is to use broad, high-throughput assays initially to cast a wide net (Primary Screening) and then employ progressively more complex, specific, and physiologically relevant assays to characterize the most promising initial "hits" (Secondary and Tertiary Screening). This approach conserves resources by eliminating inactive or undesirable compounds early in the process.

The design of your cascade is intrinsically linked to your synthetic targets. Are you aiming for broad-spectrum cytotoxicity or targeted enzyme inhibition? The initial choice of assays should reflect this.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Lead Generation Compound_Library Novel Aminobenzoic Acid Derivatives Library Primary_Assays High-Throughput Primary Assays (e.g., MTT, Disk Diffusion, COX/LOX) Compound_Library->Primary_Assays Inactive Inactive Compounds (Archive) Primary_Assays->Inactive No Activity Hits Initial 'Hits' (Active Compounds) Primary_Assays->Hits Activity Detected Dose_Response Dose-Response & Potency (IC50 / MIC Determination) Hits->Dose_Response Selectivity Selectivity & Counter-Screening (e.g., Normal vs. Cancer Cells, COX-1 vs. COX-2) Dose_Response->Selectivity Prioritized_Hits Validated & Prioritized Hits Selectivity->Prioritized_Hits MOA Mechanism of Action Studies (e.g., Cell Cycle, Enzyme Kinetics) Prioritized_Hits->MOA ADMET Preliminary ADMET Assays (Solubility, Stability, Toxicity) MOA->ADMET Lead_Series Lead Series Identified ADMET->Lead_Series G cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Stimulus AA Arachidonic Acid PLA2->AA COX12 COX-1 / COX-2 AA->COX12 LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 PGH2 Prostaglandin H2 (PGH2) COX12->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins HPETE 5-HPETE LOX5->HPETE Leukotrienes Leukotrienes (Asthma, Allergic Reactions) HPETE->Leukotrienes

Caption: The Arachidonic Acid inflammatory cascade.

Experimental Protocol: Generalized In-Vitro COX Inhibition Assay This protocol is based on commercially available colorimetric or fluorometric inhibitor screening kits. [6][7]

  • Reagent Preparation: Prepare all reagents (reaction buffer, heme cofactor, purified COX-1 or COX-2 enzyme, arachidonic acid substrate) according to the kit manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add reagents to the appropriate wells:

    • Blank: Reaction buffer only.

    • Control (100% Activity): Buffer, heme, and COX enzyme.

    • Test Compound: Buffer, heme, COX enzyme, and the ABA derivative at various concentrations.

    • Positive Control: Buffer, heme, COX enzyme, and a known inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the test compounds to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells except the blank to start the enzymatic reaction.

  • Reaction Development: Incubate for a specified time (e.g., 2-10 minutes) at 37°C. The reaction measures the peroxidase activity of COX, which generates a colored or fluorescent product.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The signal intensity is proportional to COX activity.

Data Presentation: Comparative COX/LOX Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
ABA-Derivative 7 5.50.84.26.9
ABA-Derivative 8 > 10012.3> 100> 8.1
ABA-Derivative 9 25.128.415.70.88
Celecoxib (Control) 15.00.05> 100300
Zileuton (Control) > 100> 1000.5N/A

Data are hypothetical but representative. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.

Part 3: The Path Forward: From Hit to Lead

Identifying a "hit" in a primary screen is a significant milestone, but it is only the beginning of the drug discovery journey. [8]The subsequent "Hit-to-Lead" (H2L) phase is a critical process of limited optimization designed to refine these initial hits into more promising lead compounds. [9][10]This involves a multi-parameter analysis to confirm activity and assess early drug-like properties. [11] The transition from a hit to a lead is a strategic process guided by a series of critical questions. [8]Is the activity real and reproducible? How potent is the compound? Is it selective for its target? Does it have any glaring liabilities?

G Hit Primary 'Hit' Identified Confirm Confirm Hit (Resynthesize & Retest) Hit->Confirm Dose Determine Potency (IC50 / EC50 / MIC) Confirm->Dose Confirmed SAR Explore Analogs (Initial SAR) Dose->SAR Selectivity Assess Selectivity (Counter-screens) SAR->Selectivity ADME Evaluate Early ADMET (Solubility, Stability, Cytotoxicity) Selectivity->ADME Decision Go / No-Go Decision ADME->Decision Lead Promising Lead Series Decision->Lead Favorable Profile Discard Discard / Deprioritize Decision->Discard Unfavorable Profile

Caption: A decision tree for the Hit-to-Lead (H2L) process.

Key steps in this phase include:

  • Hit Confirmation: The first step is always to re-test the active compound, preferably from a freshly synthesized batch, to ensure the observed activity is reproducible and not an artifact. [9]2. Potency Determination: Full dose-response curves are generated to accurately determine the IC₅₀ or MIC, providing a quantitative measure of the compound's potency.

  • Selectivity Profiling: The compound is tested in counter-screens to assess its selectivity. For an anticancer hit, this means testing against non-cancerous cell lines. For an enzyme inhibitor, it involves testing against related enzymes.

  • Preliminary ADMET: Early, in-vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Simple assays for aqueous solubility, metabolic stability in liver microsomes, and plasma protein binding can identify potential liabilities that would prevent a compound from ever becoming a viable drug. [8][10]

Conclusion

The bioactivity screening of novel aminobenzoic acid derivatives is a systematic exploration of chemical potential. By establishing a logical screening cascade, employing robust and comparative primary assays, and methodically validating the resulting hits, researchers can efficiently navigate the early stages of drug discovery. This guide provides the strategic framework and validated protocols to empower scientists to not only generate data but to understand its implications. The true value lies in the causality—understanding why a specific assay is chosen, how to interpret the comparative data, and what the logical next step should be. Through this rigorous and informed approach, the versatile aminobenzoic acid scaffold will continue to yield promising new candidates for the next generation of therapeutics.

References

  • Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. Available at: [Link]

  • Wikipedia. (n.d.). Hit to lead. Retrieved January 17, 2026, from [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved January 17, 2026, from [Link]

  • Syngene International Ltd. (2025). What is the hit to lead process in drug discovery? Retrieved January 17, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 17, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 17, 2026, from [Link]

  • Sammaiah, G., et al. (2011). ANTICANCER AND ANTIOXIDANT ACTIVITIES OF 2-AMINOBENZOIC ACID (2-OXO-1, 2 -DIHYDRO-INDOL-3-YLIDENE) HYDRAZIDES. Trade Science Inc. Available at: [Link]

  • Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology. Available at: [Link]

  • Haroon, M., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. Available at: [Link]

  • Kumar, M., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]

  • Campoy, S., et al. (2024). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. Available at: [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Haroon, M., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Available at: [Link]

  • Kumar, S., et al. (2010). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

  • Bonev, B., et al. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved January 17, 2026, from [Link]

  • OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities. Retrieved January 17, 2026, from [Link]

  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Analgesic and Anti-Inflammatory Activities of Aminobenzothiazole Derivatives of Mefenamic Acid. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory activities. Retrieved January 17, 2026, from [Link]

  • Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. Available at: [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved January 17, 2026, from [Link]

  • Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Retrieved January 17, 2026, from [Link]

  • Ivanov, I., et al. (2010). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Journal of Lipid Research. Available at: [Link]

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Sources

Validation

A Comparative Guide to the Synthesis of N-Substituted Anthranilic Acids for Pharmaceutical Research

N-substituted anthranilic acids are a critical class of compounds in medicinal chemistry and drug development. They form the core scaffold of numerous pharmaceuticals, most notably the fenamate class of non-steroidal ant...

Author: BenchChem Technical Support Team. Date: January 2026

N-substituted anthranilic acids are a critical class of compounds in medicinal chemistry and drug development. They form the core scaffold of numerous pharmaceuticals, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid and diclofenac. The efficient and versatile synthesis of these intermediates is therefore of paramount importance. This guide provides an in-depth comparison of the most common and effective methods for their synthesis, with a focus on the underlying mechanisms, practical experimental protocols, and data-driven performance analysis to aid researchers in method selection.

The Ullmann Condensation: A Classic Workhorse

The Ullmann condensation, first reported in the early 20th century, is the traditional method for the formation of N-aryl bonds. It typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at high temperatures.

Mechanistic Rationale and Experimental Considerations

The classical Ullmann condensation is believed to proceed through a mechanism involving the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to afford the N-arylated product. The high reaction temperatures required are a significant drawback, often exceeding 150-200 °C. This is largely due to the low solubility of the copper catalyst and the need to overcome the high activation energy of the C-N bond formation. The choice of base, typically a carbonate such as potassium carbonate, is crucial for deprotonating the amine and facilitating the reaction.

Ullmann_Condensation cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle CuI Cu(I) Catalyst Intermediate1 Oxidative Addition Intermediate [Ar-Cu(III)-X(NH2R)] CuI->Intermediate1 ArylHalide Aryl Halide (Ar-X) ArylHalide->Intermediate1 Oxidative Addition Amine Amine (R-NH2) Amine->Intermediate1 Product N-Substituted Anthranilic Acid Intermediate1->Product Reductive Elimination Product->CuI Regenerates Catalyst Base Base (e.g., K2CO3) Base->Amine Deprotonation caption Fig. 1: Simplified mechanism of the Ullmann Condensation.

Caption: Fig. 1: Simplified mechanism of the Ullmann Condensation.

Typical Experimental Protocol: Ullmann Synthesis of N-phenylanthranilic acid
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), aniline (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent and Catalyst Addition: Add a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene. Introduce the copper catalyst, typically copper(I) oxide or copper powder (0.1 equivalents).

  • Reaction: Heat the mixture to 150-180 °C and maintain under reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture and pour it into acidified water. The crude product precipitates and can be collected by filtration. Recrystallization from ethanol or another suitable solvent is often required for purification.

The Buchwald-Hartwig Amination: A Modern, Versatile Approach

Developed in the 1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized N-aryl bond formation. It offers milder reaction conditions, broader substrate scope, and higher yields compared to the Ullmann condensation.

Mechanistic Rationale and Experimental Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step.

Buchwald_Hartwig_Amination cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle Pd0 Pd(0)L2 Catalyst Intermediate1 Oxidative Addition Intermediate [Ar-Pd(II)-X(L)2] Pd0->Intermediate1 ArylHalide Aryl Halide (Ar-X) ArylHalide->Intermediate1 Oxidative Addition Amine Amine (R-NH2) Amine->Intermediate1 Intermediate2 Palladium-Amido Complex [Ar-Pd(II)-NHR(L)2] Intermediate1->Intermediate2 Amine Coordination & Deprotonation Product N-Substituted Anthranilic Acid Intermediate2->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Base Base (e.g., NaOtBu) Base->Intermediate1 caption Fig. 2: Simplified mechanism of the Buchwald-Hartwig Amination.

Caption: Fig. 2: Simplified mechanism of the Buchwald-Hartwig Amination.

Typical Experimental Protocol: Buchwald-Hartwig Synthesis of N-phenylanthranilic acid
  • Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-2 equivalents).

  • Substrate and Solvent: Add 2-bromobenzoic acid (1 equivalent), aniline (1.1 equivalents), and an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C for 2-12 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: After completion, cool the reaction, quench with aqueous acid, and extract the product with an organic solvent. The product is then purified by column chromatography.

Alternative Synthetic Routes

While the Ullmann and Buchwald-Hartwig reactions are the most prominent, other methods can be advantageous in specific contexts.

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. For example, the synthesis of N-substituted anthranilic acids from highly fluorinated benzoic acids can proceed smoothly without a metal catalyst.

  • Reductive Amination: This involves the reaction of a 2-formylbenzoic acid derivative with an amine to form a Schiff base, which is then reduced in situ to the desired N-substituted anthranilic acid. This method is useful when the corresponding aldehyde is readily available.

Comparative Performance Analysis

The choice of synthetic method depends on several factors, including cost, scale, substrate scope, and environmental considerations.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu(I) or Cu(0))Palladium (Pd(0)/Pd(II)) with phosphine ligands
Typical Yields Moderate to good (40-80%)Good to excellent (70-95%)
Reaction Temperature High (150-200 °C)Mild (80-110 °C)
Reaction Time Long (12-48 hours)Short (2-12 hours)
Substrate Scope Limited, sensitive to sterically hindered substratesBroad, tolerates a wide range of functional groups
Catalyst Cost LowHigh
Ligand Cost Not applicableCan be high
Green Chemistry High energy consumption, use of high-boiling solventsMilder conditions, but uses precious metals and organic ligands

Workflow for Method Selection

The following decision-making workflow can guide the selection of the most appropriate synthetic method:

Method_Selection_Workflow Start Start: Need to synthesize N-substituted anthranilic acid Cost_Constraint Is cost a major constraint? Start->Cost_Constraint Substrate_Scope Are substrates sterically hindered or have sensitive functional groups? Cost_Constraint->Substrate_Scope No Ullmann Consider Ullmann Condensation Cost_Constraint->Ullmann Yes Buchwald Consider Buchwald-Hartwig Amination Substrate_Scope->Buchwald Yes Aryl_Activated Is the aryl halide highly electron-deficient? Substrate_Scope->Aryl_Activated No Alternative Consider Alternative Methods (e.g., SNAr, Reductive Amination) Aryl_Activated->Ullmann No Aryl_Activated->Alternative Yes caption Fig. 3: Decision workflow for selecting a synthesis method.

Caption: Fig. 3: Decision workflow for selecting a synthesis method.

Conclusion

The synthesis of N-substituted anthranilic acids has evolved significantly from the classical Ullmann condensation to the more modern and versatile Buchwald-Hartwig amination. While the Ullmann reaction remains a cost-effective option for simple substrates, the Buchwald-Hartwig amination offers superior yields, milder conditions, and a broader substrate scope, making it the method of choice for complex pharmaceutical intermediates. The selection of the optimal method requires a careful consideration of the specific synthetic challenge, including economic constraints, substrate complexity, and desired scale. As research continues to advance, the development of even more efficient, sustainable, and cost-effective catalytic systems for C-N bond formation is anticipated.

References

  • Ullmann Condensation Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Buchwald-Hartwig Amination Review: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Modern Copper-Catalyzed N-Arylation: Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Palladium-Catalyzed N-Arylation: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Comparative Study of N-Arylation Methods: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(Carboxymethyl)(methyl)amino]benzoic acid
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2-[(Carboxymethyl)(methyl)amino]benzoic acid
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